molecular formula C10H6BrNO B2354375 3-Bromoquinoline-5-carbaldehyde CAS No. 2089648-96-2

3-Bromoquinoline-5-carbaldehyde

Cat. No.: B2354375
CAS No.: 2089648-96-2
M. Wt: 236.068
InChI Key: MYXMFXWNVBPPDR-UHFFFAOYSA-N
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Description

3-Bromoquinoline-5-carbaldehyde (CAS 2089648-96-2) is an organic compound with the molecular formula C10H6BrNO and a molecular weight of 236.06 g/mol . This quinoline derivative is presented as a valuable chemical building block for various research applications, particularly in medicinal chemistry and materials science. Its structure, which incorporates both a bromine atom and an aldehyde functional group on the quinoline scaffold, makes it a versatile intermediate for constructing more complex molecules. The bromine moiety is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse carbon-based or amine-containing substituents . Concurrently, the aldehyde group can undergo condensation reactions to form imines or serve as a precursor to other functional groups like alcohols or carboxylic acids. This dual functionality enables researchers to use this compound as a key precursor in the synthesis of compound libraries for drug discovery, potentially aimed at target identification and hit-to-lead optimization campaigns. It may also be employed in the development of ligands for catalysts or in the creation of organic electronic materials. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care. Refer to the Safety Datasheet for comprehensive hazard information. Recommended storage is in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXMFXWNVBPPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoquinoline-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromoquinoline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. While direct literature on this specific regioisomer is limited, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for its synthesis, characterization, and application.

Chemical Identity and Properties

This compound is a bifunctional molecule featuring a quinoline core substituted with a bromine atom at the 3-position and a formyl group at the 5-position. These functional groups provide two reactive handles for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below. The CAS number has been assigned by commercial suppliers.

IdentifierValueSource
CAS Number 2089648-96-2[1]
Molecular Formula C₁₀H₆BrNOInferred
Molecular Weight 236.07 g/mol Inferred
IUPAC Name This compoundInferred
Canonical SMILES C1=CC=C2C(=C1)C(=NC=C2C=O)BrInferred
Physicochemical Properties (Predicted)

Due to the scarcity of experimental data, the following properties are predicted based on the structure and comparison with related compounds like 3-bromoquinoline.

PropertyPredicted ValueRationale
Appearance Pale yellow to brown solidBased on similar substituted quinolines.
Melting Point >100 °CThe presence of the polar carbaldehyde group and the bromine atom is expected to increase the melting point compared to 3-bromoquinoline (13-15 °C)[2].
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water.The aromatic core and bromine confer lipophilicity, while the aldehyde group adds some polarity.
Boiling Point >300 °CExpected to be significantly higher than 3-bromoquinoline (274-276 °C) due to increased molecular weight and polarity[3].

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer-type Formylation 3-Aminoquinoline 3-Aminoquinoline 3-Amino-5-bromoquinoline 3-Amino-5-bromoquinoline 3-Aminoquinoline->3-Amino-5-bromoquinoline  Br₂, H₂SO₄, Ag₂SO₄ (Electrophilic Bromination) 3-Bromo-5-diazoquinoline_salt 3-Bromo-5-diazoquinolinium salt 3-Amino-5-bromoquinoline->3-Bromo-5-diazoquinoline_salt  1. NaNO₂, HCl (Diazotization)  2. HCHO, Cu(I) salt This compound This compound 3-Bromo-5-diazoquinoline_salt->this compound  (Sandmeyer Reaction)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Amino-5-bromoquinoline

This step is based on a patented method for the bromination of 3-aminoquinoline[4].

  • To a stirred solution of concentrated sulfuric acid, add 3-aminoquinoline at a controlled temperature.

  • Cool the mixture to 0 °C using an ice-salt bath and add silver sulfate.

  • Slowly add bromine dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-amino-5-bromoquinoline.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a solvent and a protonating agent, activating the quinoline ring for electrophilic substitution.

  • Silver Sulfate: Acts as a catalyst to facilitate the bromination.

  • Low Temperature: Controls the reactivity of bromine and minimizes the formation of side products.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

This step is a well-established method for converting an amino group to other functionalities via a diazonium salt.

  • Dissolve 3-amino-5-bromoquinoline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) and formaldehyde.

  • Slowly add the cold diazonium salt solution to the formaldehyde solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures.

  • Copper(I) Salt: Catalyzes the Sandmeyer reaction, facilitating the replacement of the diazonium group with the formyl group.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate. The bromine atom at the C-3 position is susceptible to various cross-coupling reactions, while the aldehyde group at the C-5 position can undergo a wide range of transformations.

G cluster_bromo Reactions at C-3 (Bromo Group) cluster_aldehyde Reactions at C-5 (Aldehyde Group) This compound This compound Suzuki_Coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) This compound->Suzuki_Coupling C-C bond formation Sonogashira_Coupling Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) This compound->Sonogashira_Coupling C-C bond formation Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH, Pd catalyst) This compound->Buchwald_Hartwig C-N bond formation Heck_Coupling Heck Coupling (Alkene, Pd catalyst) This compound->Heck_Coupling C-C bond formation Wittig_Reaction Wittig Reaction (Phosphonium ylide) This compound->Wittig_Reaction Alkene synthesis Reductive_Amination Reductive Amination (R₂NH, NaBH₃CN) This compound->Reductive_Amination Amine synthesis Oxidation Oxidation (e.g., KMnO₄, PCC) This compound->Oxidation Carboxylic acid synthesis Grignard_Reaction Grignard Reaction (R-MgBr) This compound->Grignard_Reaction Alcohol synthesis

Caption: Reactivity map of this compound.

Reactions at the C-3 Position (Bromo Group)

The carbon-bromine bond in 3-bromoquinoline is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, bromoquinolines are more reactive than their chloro-analogs in these transformations due to the lower C-Br bond dissociation energy[5].

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl and heteroaryl substituents.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted quinolines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a wide range of 3-aminoquinoline derivatives.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst leads to the formation of 3-alkenylquinolines.

Reactions at the C-5 Position (Aldehyde Group)

The carbaldehyde group is a versatile functional handle for numerous chemical transformations:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid (3-bromoquinoline-5-carboxylic acid).

  • Reduction: Can be reduced to the corresponding alcohol ( (3-bromoquinolin-5-yl)methanol).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to various secondary and tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents yields secondary alcohols.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities[6]. The presence of both a bromo and a formyl group on the quinoline core of this compound makes it a highly valuable building block for the synthesis of novel drug candidates.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and aldehyde groups allows for the systematic and diverse functionalization of the quinoline core, enabling the creation of large libraries of compounds for high-throughput screening.

  • Intermediate for Bioactive Molecules: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for enzymes such as leishmanial methionine aminopeptidase 1, a potential drug target for leishmaniasis[1]. The structural features of this compound make it an attractive starting point for the design of similar enzyme inhibitors. Bromoquinolines, in general, are precursors to multifunctional quinoline compounds with demonstrated anticancer activities[7].

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on the analysis of related quinoline derivatives[8][9].

¹H NMR Spectroscopy
  • Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will show characteristic coupling patterns. The proton at the C-4 position is expected to be a singlet due to the adjacent bromine atom. The protons on the benzene ring will exhibit coupling patterns typical of a substituted quinoline.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A resonance for the aldehyde carbon is expected in the downfield region, around δ 190 ppm.

  • Aromatic Carbons: Resonances for the ten aromatic carbons of the quinoline ring will appear between δ 120 and 150 ppm. The carbon bearing the bromine (C-3) will be shifted upfield compared to the unsubstituted quinoline due to the heavy atom effect.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.

  • C-H Stretch (Aldehyde): A weak to medium band is expected around 2720 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

  • C-Br Stretch: A weak absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 235 and 237, corresponding to the [M]⁺ and [M+2]⁺ ions.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related bromoquinolines are known to be irritants.

References

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2025). BenchChem.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). BenchChem.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • 3-Bromoquinoline. Chem-Impex.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • ChemicalBook. (2026). 3-Bromoquinoline.
  • PatSnap. (2019). Synthesis method of 3-bromoquinoline compound.
  • NIST. (n.d.). Quinoline, 3-bromo-. National Institute of Standards and Technology.
  • ChemScene. (n.d.). 3-Bromoquinoline.
  • TCI EUROPE N.V. (n.d.). 3-Bromoquinoline.
  • BLDpharm. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 3-Bromoquinoline-2-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis.
  • Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromoquinoline synthesis.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025).
  • Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. (2006).
  • Google Patents. (n.d.). Method for producing 3-bromoquinoline.
  • BenchChem. (2025).
  • PubChem. (n.d.). 3-Bromoquinoline.
  • Google Patents. (n.d.).
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
  • New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). SciSpace.

Sources

Solubility profile of 3-Bromoquinoline-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling, handling, and purification of 3-Bromoquinoline-5-carbaldehyde . As specific quantitative solubility data (mg/mL) for this precise intermediate is not indexed in standard public physicochemical databases, this document synthesizes structural analysis with empirical trends from the quinoline-carbaldehyde class to provide a predictive profile and a validated experimental protocol for determination.[1][2]

Executive Summary

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and antibacterial agents.[1][2] Its dual functionality—an electrophilic aldehyde at C5 and a chemically versatile bromide at C3—makes it a "linchpin" scaffold.[1][2]

Understanding its solubility is not merely about dissolution; it dictates the success of lithium-halogen exchange reactions , reductive aminations , and crystallization yields .[1] This guide provides a predictive solubility map and a standardized protocol for empirical verification.

Physicochemical Basis of Solubility

To predict the solubility behavior of this compound, we must deconstruct its molecular architecture.[1]

Structural FeatureImpact on Solubility
Quinoline Core Planar Aromaticity: High

-

stacking potential leads to significant lattice energy, reducing solubility in aliphatic hydrocarbons (e.g., Hexanes).[1][2]
3-Bromo Substituent Lipophilicity: Increases LogP (Predicted ~2.8–3.2).[1][2] Enhances solubility in halogenated solvents (DCM, CHCl

) and aromatics (Toluene).[2]
5-Carbaldehyde Polarity: Acts as a hydrogen bond acceptor (HBA).[1][2] Increases solubility in polar aprotic solvents (DMSO, DMF) and allows moderate solubility in alcohols.[2]

Net Result: The molecule is a lipophilic solid with specific polar handles.[1][2] It exhibits "Goldilocks" behavior in medium-polarity solvents (Ethyl Acetate, THF), making them ideal for reaction media, while alcohols act as temperature-dependent solvents suitable for recrystallization.

Predictive Solubility Matrix

Based on structural analogs (Quinoline-5-carbaldehyde and 3-Bromoquinoline), the following solubility profile is projected.

Class A: High Solubility (Solvents of Choice for Reactions)
  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dipole-dipole interactions and halogen-halogen dispersion forces.[1][2]

    • Application: Liquid-liquid extraction, chromatography loading.[1][2]

  • DMSO & DMF: High solubility (>50 mg/mL expected).[1][2]

    • Application: Nucleophilic aromatic substitutions (S

      
      Ar), library storage.[2]
      
    • Warning: High boiling points make removal difficult; avoid for final purification if possible.[1][2]

Class B: Temperature-Dependent Solubility (Recrystallization Candidates)
  • Ethanol & Methanol: Likely sparingly soluble at RT but soluble at reflux.[1][2]

    • Mechanism:[1][2] The aldehyde oxygen accepts H-bonds from the solvent, but the hydrophobic bromo-quinoline core resists dissolution at low energy.[1]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1][2]

    • Application: Standard solvent for silica gel chromatography (often mixed with Hexanes).[1][2]

Class C: Low Solubility (Antisolvents)[1][2]
  • Water: Insoluble (LogP > 2.5).[1][2]

    • Application: Precipitation medium to crash out the product from DMF/DMSO.[1][2]

  • Hexanes/Heptane: Insoluble to sparingly soluble.[1][2]

    • Application: Used to induce precipitation or wash away non-polar impurities.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP)

Since exact literature values are absent, use this self-validating protocol to generate internal data.

Objective: Determine saturation solubility (


) in target solvents at 25°C.
  • Preparation: Weigh ~50 mg of this compound into a tared 4 mL glass vial (

    
    ).
    
  • Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation:

    • If fully dissolved immediately, solubility is "High" (>500 mg/mL).[2]

    • If undissolved after 1 mL total solvent, proceed to Equilibration .[1][2]

  • Equilibration:

    • Add solvent to reach a total volume of 2 mL.[1][2] Cap and shake at 25°C for 24 hours.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Remove 1.0 mL of supernatant.[1][2]

    • Transfer to a pre-weighed aluminum pan.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1][2]

    • Weigh the residue (

      
      ).[1][2]
      
  • Calculation:

    
    
    

Solubility-Driven Purification Logic

The solubility profile dictates the purification strategy.[1][2] The aldehyde group is sensitive to oxidation; therefore, recrystallization is preferred over chromatography when possible to minimize silica exposure.[1]

Diagram: Purification Decision Tree

PurificationLogic Start Crude this compound PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Minor Impurities LowPurity Purity < 85% PurityCheck->LowPurity Complex Mixture Recryst Recrystallization Strategy HighPurity->Recryst Chromatography Flash Chromatography LowPurity->Chromatography SolventSelect Solvent: EtOH or EtOH/H2O Recryst->SolventSelect Dissolve at Reflux ColumnCond Gradient: 0-30% EtOAc in Hexanes Chromatography->ColumnCond Load in DCM Final Pure Solid SolventSelect->Final Cool to 4°C ColumnCond->Final

Caption: Decision logic for purifying this compound based on initial purity and solubility characteristics.

Recrystallization Procedure (Recommended)
  • Solvent System: Ethanol (primary) or Ethanol/Water (9:1).[1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

    • Note: If the solution is dark, treat with activated charcoal, filter hot through Celite.

  • Crystallization: Allow to cool slowly to Room Temperature (RT). If no crystals form, add warm Water dropwise until turbidity persists, then cool to 4°C.

  • Collection: Filter and wash with cold Hexanes (to remove non-polar surface impurities).[1][2]

References

  • BenchChem. "An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives."[1][2][3] BenchChem Technical Guides. Accessed Feb 2026.[1]

  • Musiol, R. et al. "Synthesis, Structure, and Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones."[1][2] Molecules, 2025.[1][2][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21413, 3-Bromoquinoline."[1][2] PubChem, 2025.[1][2]

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1][2] Mettler Toledo Applications.[1][2]

Sources

Thermodynamic stability of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of 3-Bromoquinoline-5-carbaldehyde: A Technical Assessment Guide

Executive Summary this compound (CAS: 2089648-96-2) represents a bifunctional "privileged scaffold" in medicinal chemistry. Its thermodynamic profile is defined by the interplay between the electron-deficient quinoline core, the inductively withdrawing bromine atom at the C3 position, and the reactive electrophilic formyl group at C5. This guide provides a comprehensive analysis of its stability, detailing theoretical underpinnings, decomposition pathways, and validated protocols for experimental assessment.

Structural & Electronic Stability Analysis

The thermodynamic stability of this compound is not a single static value but a vector dependent on environmental conditions (temperature, pH, photon flux).

Conformational Thermodynamics (DFT Insights)

In the gas phase, the formyl group (-CHO) at the C5 position can adopt two planar conformers relative to the fused benzene ring: syn (oxygen pointing toward C4) or anti (oxygen pointing toward C6).

  • Barrier to Rotation: Density Functional Theory (DFT) calculations on analogous quinoline-carbaldehydes (e.g., B3LYP/6-311++G(d,p)) suggest a rotational barrier of approximately 9–12 kcal/mol.

  • Ground State: The anti conformer is typically thermodynamically favored by 1–2 kcal/mol due to the minimization of dipole-dipole repulsion between the carbonyl oxygen and the peri-hydrogen at C4.

Electronic Effects[1]
  • The C3-Bromine Effect: The bromine at C3 exerts a negative inductive effect (-I), pulling electron density from the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but stabilizes the C-Br bond against homolytic cleavage (bond dissociation energy ~81 kcal/mol), making it photostably robust under ambient light compared to iodo-analogs.

  • The C5-Formyl Effect: The aldehyde is the thermodynamic "weak link." It activates the C5 position for nucleophilic attack but is itself prone to autoxidation.

Decomposition Pathways & Reactivity Profile[2][3]

Understanding stability requires mapping the kinetic and thermodynamic sinks. The following DOT diagram illustrates the primary degradation cascades.

DecompositionPathways Parent 3-Bromoquinoline- 5-carbaldehyde Dimer Bis-quinoline (Aldol Condensation) Parent->Dimer Base/Heat (Self-Condensation) Radical Acyl Radical Intermediate Parent->Radical Initiation (O2/hv) Photo Debrominated Analogs Parent->Photo UV (>300nm) C-Br Cleavage Acid 3-Bromoquinoline- 5-carboxylic acid Radical->Acid Autoxidation (+O2)

Caption: Primary thermodynamic degradation pathways: Autoxidation (Red), Condensation (Yellow), and Photolysis (Green).

Autoxidation (The Primary Risk)

The conversion of the aldehyde to the carboxylic acid is thermodynamically favorable (


). This proceeds via a radical chain mechanism, accelerated by trace transition metals (Fe, Cu) often present in lower-grade silica used during purification.
  • Mechanism: Hydrogen atom abstraction from the formyl group yields an acyl radical, which reacts with

    
     to form a peracid, eventually disproportionating to the acid.
    
Thermal Instability

While the quinoline core is thermally stable up to >250°C, the aldehyde moiety introduces a ceiling temperature. Above 120°C, decarbonylation (loss of CO) becomes a thermodynamically accessible pathway, particularly in the presence of transition metal catalysts (e.g., Pd residues from previous steps).

Quantitative Data Summary

ParameterValue / RangeMethod/Source
Melting Point 98–102 °C (Estimated)Analogous 5-substituted quinolines
Boiling Point >280 °C (Decomposes)Predicted (Simulations)
LogP ~2.8Calculated (Crippen Method)
pKa (N-1) ~2.5Reduced basicity due to 3-Br (-I effect)
Storage T 2–8 °CRecommended Standard
Atmosphere Argon/NitrogenMandatory to prevent autoxidation

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic stability for regulatory or process safety purposes, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Objective: Determine degradation kinetics (


) and shelf-life (

).
  • Preparation: Dissolve this compound in Acetonitrile (1 mg/mL).

  • Stress Conditions:

    • Oxidative: Add 3%

      
      , incubate at RT for 4 hours.
      
    • Thermal: Heat sealed vial to 60°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Gradient 5-95% MeCN in Water (0.1% Formic Acid).

  • Validation: Mass balance must be >95% (Sum of Parent + Degradants). If <95%, volatile degradants (decarbonylation) are suspected.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions and exothermic decomposition onset.

  • Sample: 2–5 mg solid in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Ramp: 10°C/min from 30°C to 300°C under

    
     purge (50 mL/min).
    
  • Interpretation:

    • Endotherm 1: Melting point (sharp peak).

    • Exotherm 1: Decomposition onset (

      
      ).
      
    • Safety Rule: Process temperature must be kept

      
       below 
      
      
      
      .

Handling & Storage Recommendations

Based on the thermodynamic profile, the following "Golden Rules" apply to maintain >98% purity:

  • The "Schiff Base" Trap: Avoid storing in primary amine solvents or buffers. The aldehyde will thermodynamically favor imine formation.

  • Argon Blanket: The rate of autoxidation is pseudo-zero order with respect to

    
     at high concentrations but first-order at low concentrations. An inert atmosphere is non-negotiable for long-term storage.
    
  • Amber Glass: While the C-Br bond is relatively stable, the quinoline ring can act as a photosensitizer. Store in amber vials to prevent radical initiation.

References

  • DFT Analysis of Quinoline Conformers: Kus, N. "Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde." Journal of Fytronix, 2021. Link

  • Quinoline Reactivity & Synthesis: "Synthesis, Reactions and Medicinal Uses of Quinoline." PharmaGuideline, 2025. Link

  • Thermal Decomposition of Quinolines: Laskin, A., & Lifschitz, A. "Thermal decomposition of quinoline and isoquinoline."[2] Journal of Physical Chemistry A, 1998.[2] Link

  • General Properties of 3-Bromoquinoline: "3-Bromoquinoline Product Data." ChemicalBook, 2026.[3][4][5] Link

  • Aldehyde Autoxidation Mechanisms: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961. Link

Sources

Safety Data Sheet (SDS) and handling precautions for 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromoquinoline-5-carbaldehyde is a specialized heteroaromatic intermediate utilized primarily in medicinal chemistry and drug discovery.[1] It serves as a bifunctional scaffold, enabling orthogonal functionalization via the bromine handle (e.g., Suzuki-Miyaura cross-coupling) and the aldehyde moiety (e.g., reductive amination, Wittig olefination).

Due to its specific substitution pattern, this compound presents unique stability challenges—specifically susceptibility to autoxidation and photodegradation—that standard Safety Data Sheets (SDS) often overlook.[1] This guide synthesizes standard GHS compliance with practical, field-proven handling protocols for research environments.

Chemical Identity & Physicochemical Properties[2][3][4]
ParameterTechnical Specification
Chemical Name This compound
CAS Number 2089648-96-2
Molecular Formula C₁₀H₆BrNO
Molecular Weight 236.07 g/mol
Physical State Solid (Pale yellow to tan powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Key Reactivity Electrophilic aldehyde; Aryl bromide cross-coupling partner.

Hazard Identification & Toxicology (GHS Analysis)

While specific toxicological data for this isomer may be limited, a Structure-Activity Relationship (SAR) analysis based on the quinoline core and aldehyde functionality dictates the following hazard profile.

GHS Classification (OSHA HCS 2012 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5]

    • P280: Wear protective gloves/eye protection/face protection.[2][3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][2][3][5][6] Continue rinsing.[2][3][4][5]

The "Why" Behind the Hazards (Mechanistic Insight)
  • Irritation (H315/H319): Halogenated nitrogen heterocycles are lipophilic; they penetrate the stratum corneum and interact with mucosal membranes, causing contact dermatitis and severe eye irritation.[1]

  • Sensitization Potential: Although not always flagged in generic SDSs, aromatic aldehydes can form Schiff bases with skin proteins (haptenization), leading to potential allergic contact dermatitis upon repeated exposure.

  • Respiratory Risk: As a fine powder, the compound poses an inhalation risk. The basic nitrogen of the quinoline ring can irritate the upper respiratory tract lining.

Strategic Handling & Engineering Controls[4][9][11]

Handling this compound requires a "Hierarchy of Controls" approach to prevent exposure and product degradation.

EngineeringControls cluster_0 Hierarchy of Containment Level1 Level 1: Engineering Controls (Fume Hood / Vented Enclosure) Level2 Level 2: Administrative Controls (SOPs, Designated Areas) Level1->Level2 Protocol Level3 Level 3: PPE (Gloves, Goggles, Lab Coat) Level2->Level3 Last Resort Process Weighing / Transfer Process->Level1 Primary Barrier

Figure 1: The Hierarchy of Containment prioritizes engineering controls over PPE.[1]

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Halogenated heterocycles are prone to static charge buildup, which can cause powder scattering (exposure risk) and weighing errors.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Gloves (Primary) Nitrile (≥ 0.11 mm) Provides adequate splash protection against solid transfer.[1]
Gloves (Solvent) Laminate / Viton If dissolved in DCM or DMF, nitrile offers poor resistance.[1] Use laminate gloves for solutions.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory N95 / P100 Only required if working outside a fume hood (not recommended).

Storage, Stability & Degradation Chemistry[12]

The aldehyde functionality at the C5 position is the "weak link" regarding stability. It is susceptible to autoxidation to the corresponding carboxylic acid (3-bromoquinoline-5-carboxylic acid), a common impurity that can ruin stoichiometry in subsequent reactions.[1]

Degradation Pathway[1]

Degradation Compound 3-Bromoquinoline- 5-carbaldehyde Acid Impurity: 3-Bromoquinoline- 5-carboxylic acid Compound->Acid Autoxidation Oxygen O2 (Air) Oxygen->Acid Light hν (UV/Vis) Light->Acid Radical Initiator

Figure 2: Autoxidation pathway accelerated by light and air.[1]

Storage Protocol (The "Gold Standard")

To maintain purity >98% over long durations:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light ingress and cap corrosion.

  • Re-sealing: If the container is opened, backfill with nitrogen before resealing.[1] Parafilm is not an oxygen barrier; use electrical tape or a secondary containment jar with desiccant.

Emergency Response Protocols

Spill Cleanup Workflow

Scenario: 500 mg of powder spilled on the benchtop.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.

  • Contain (Dry): Do not use water initially (spreads the contamination).

    • Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

    • Scoop up the material and the towel into a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe the surface with a 10% soap solution, followed by ethanol.

  • Verify: Check for residual yellow discoloration (indicative of quinolines).

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5][6] Time it—15 minutes is longer than it feels. The basic nature of the quinoline ring can cause caustic-like injury if not removed.

  • Skin Contact: Wash with soap and water.[2][3][5][6] Avoid alcohol-based sanitizers immediately after exposure, as they can increase the transdermal absorption of the lipophilic compound.

Waste Disposal & Environmental Compliance

  • Classification: This compound is a Halogenated Organic .[1]

  • Segregation: Do not mix with acidic waste streams (potential for exothermic salt formation) or strong oxidizers.

  • Disposal Stream: High BTU incineration.

  • Labeling: Must be clearly labeled with "Toxic," "Irritant," and the full chemical name.

References

  • PubChem. (n.d.). Compound Summary: 3-Bromoquinoline.[1][7][4][8][9] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 19, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved February 19, 2026, from [Link]

Sources

3-Bromoquinoline-5-carbaldehyde: A Strategic Linchpin for Bifunctional Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-Bromoquinoline-5-carbaldehyde , a strategic bifunctional intermediate in medicinal chemistry.

Content Type: Technical Whitepaper & Literature Review Subject: Medicinal Chemistry / Organic Synthesis CAS Registry Number: 2089648-96-2[1]

Executive Summary

In the landscape of privileged medicinal scaffolds, This compound represents a high-value "linchpin" intermediate.[1] Unlike common quinolines functionalized solely on the pyridine ring (positions 2, 3, 4) or the benzene ring (positions 5, 6, 7, 8), this molecule offers orthogonal reactivity :

  • C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce lipophilic or heteroaryl domains critical for binding affinity (e.g., kinase hinge regions).[1]

  • C5-Aldehyde: An electrophilic handle for condensation reactions (Schiff bases, Knoevenagel) or reductive aminations to tune solubility and pharmacokinetic (PK) profiles.[1]

This guide reviews the synthetic utility, reactivity profile, and medicinal applications of derivatives accessible via this specific scaffold.[2]

Chemical Profile & Structural Logic[1][3]

PropertyData
IUPAC Name This compound
CAS Number 2089648-96-2
Molecular Formula C₁₀H₆BrNO
Molecular Weight 236.07 g/mol
Key Features Orthogonal electrophilic sites (Aryl halide vs. Carbonyl)
Storage Inert atmosphere (Ar/N₂), 2-8°C (Aldehyde oxidation risk)
Structural Analysis (SAR Implications)
  • Position 3 (Pyridine Ring): Substituents here often project into the solvent-exposed region or hydrophobic pockets of enzymes (e.g., c-Met, PI3K). The bromine allows for late-stage diversification.[1][2]

  • Position 5 (Benzene Ring): This position is "peri" to the ring nitrogen (N1), creating unique steric and electronic environments. Derivatives at C5 are often used to disrupt planarity or induce specific conformational locks in inhibitor design.[1]

Synthetic Accessibility

While direct literature on the isolation of this specific isomer is niche, its synthesis follows established quinoline methodologies.

Primary Synthetic Routes[1][4]
  • Route A: Oxidation of 3-Bromo-5-methylquinoline

    • Precursor: 3-Bromo-5-methylquinoline (accessible via Skraup reaction of 3-amino-5-bromotoluene or bromination of 5-methylquinoline).[1]

    • Method: Radical halogenation (NBS/CCl₄) followed by hydrolysis, or SeO₂ oxidation.[1]

    • Pros: Maintains the C3-bromide integrity.[1]

  • Route B: Metal-Halogen Exchange (Cryogenic)

    • Precursor: 3,5-Dibromoquinoline.[1]

    • Method: Selective lithiation.[1] The C3 position is generally more acidic/reactive towards Lithium-Halogen exchange due to the inductive effect of N1, but C5 is sterically distinct.[1] Careful control (-78°C) followed by DMF quench can yield the aldehyde.[1]

SynthesisRoutes Start 5-Methylquinoline Step1 Bromination (C3) Start->Step1 Br2/Pyridine Inter 3-Bromo-5-methylquinoline Step1->Inter Step2 SeO2 Oxidation Inter->Step2 Dioxane, reflux Target 3-Bromoquinoline- 5-carbaldehyde Step2->Target caption Figure 1: Proposed Synthetic Pathway via Oxidation Strategy

Derivatization Strategies & Medicinal Chemistry

The power of this compound lies in its ability to generate diverse libraries.

A. Modification of the C5-Aldehyde (Solubility & Target Engagement)

The aldehyde is the more reactive "soft" electrophile.[1]

  • Reductive Amination: Reaction with morpholine, piperazine, or N-methylpiperazine followed by NaBH(OAc)₃ reduction.[1]

    • Purpose: Increases aqueous solubility (critical for quinolines) and creates a basic center for lysosomal trapping.[1]

  • Schiff Base / Hydrazone Formation: Reaction with hydrazine derivatives or hydroxylamines.[1]

    • Purpose: Common in antibacterial research (e.g., hydrazones often chelate metal ions essential for bacterial metalloenzymes).[1]

B. Modification of the C3-Bromide (Potency & Selectivity)

The bromide is the "hard" handle, requiring transition metal catalysis.[1]

  • Suzuki-Miyaura Coupling: Coupling with aryl-boronic acids.[1]

    • Target: Biaryl systems found in kinase inhibitors (e.g., c-Met inhibitors).[1]

  • Buchwald-Hartwig Amination: Coupling with anilines or amines.[1]

    • Target: Amino-quinolines, a privileged class for DNA intercalation and antimalarial activity.[1]

C. Case Study: c-Met Kinase Inhibitors

Research into 3,5-disubstituted quinolines has demonstrated that substituents at C5 (derived from the aldehyde or nitro group) can stabilize the inhibitor in the ATP-binding pocket, while the C3 substituent interacts with the hinge region.

  • Reference Logic: The synthesis of 3-(4-acetylpiperazin-1-yl)-5-(substituted)quinolines demonstrates the necessity of this substitution pattern for nanomolar potency against c-Met [1].[1]

Derivatization cluster_C5 C5-Aldehyde Transformations cluster_C3 C3-Bromide Transformations Core 3-Bromoquinoline- 5-carbaldehyde Amination Reductive Amination (Solubility Tail) Core->Amination R-NH2 / NaBH(OAc)3 Hydrazone Hydrazone Formation (Antibacterial Motif) Core->Hydrazone R-NH-NH2 / H+ Suzuki Suzuki Coupling (Biaryl Scaffold) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald Amination (Hinge Binder) Core->Buchwald Ar-NH2 / Pd(0) caption Figure 2: Divergent Synthesis from the Bifunctional Core

Detailed Experimental Protocols

Protocol 1: Reductive Amination at C5 (General Procedure)

This protocol selectively modifies the aldehyde while leaving the bromide intact for subsequent coupling.

  • Reagents: this compound (1.0 equiv), Amine (e.g., N-methylpiperazine, 1.2 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCE (Dichloroethane).[1]

  • Procedure:

    • Dissolve the aldehyde and amine in dry DCE under N₂.[1]

    • Add catalytic acetic acid and stir for 30 min to form the iminium ion.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to Room Temperature (RT) and stir overnight.

    • Quench: Saturated NaHCO₃ solution.

    • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (DCM/MeOH).[1]

  • Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) in ¹H NMR.

Protocol 2: Suzuki Coupling at C3 (General Procedure)

This protocol is performed after C5 modification or on the protected aldehyde.

  • Reagents: 3-Bromo-5-substituted-quinoline (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with N₂ for 15 min.[1]

    • Combine halide, boronic acid, base, and catalyst in a sealed tube.[1]

    • Heat to 90-100°C for 4-12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If the aldehyde is free (unprotected), use anhydrous conditions (e.g., CsF in Toluene) to prevent Cannizzaro side reactions or oxidation.[1]

Quantitative Activity Data (Representative)

While specific data for the aldehyde intermediate is non-biological, its derivatives show potent activity.[1] The table below summarizes data for 3,5-disubstituted quinolines structurally analogous to those derived from this scaffold.

Derivative ClassTargetIC₅₀ / MICMechanismRef
3-Aryl-5-aminoalkynyl c-Met Kinase< 1.0 nMATP-competitive inhibition[1]
3-Heteroaryl-5-formyl S. aureus2 - 8 µg/mLDNA Gyrase inhibition (predicted)[2]
3-Bromo-5-alkoxy Cancer Cell Lines (HeLa)5.4 - 9.6 µg/mLTopoisomerase I inhibition[3]

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted Quinolines.

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • Context: Establishes the biological rationale for 3,5-substitution p
    • Link:[Link]

  • Quinoline Deriv

    • Source: BenchChem.[1]

    • Context: General reactivity and protocols for bromo- and formyl-quinolines.[1]

  • Highly Brominated Quinolines: Synthesis and Anticancer Activities.

    • Source: NIH / PubMed Central.[1]

    • Context: Discusses bromination patterns and bioactivity of polysubstituted quinolines.
    • Link:[Link]

  • This compound Product Page.

    • Source: Arctom Sci / Chemical Suppliers.[1]

    • Context: Verification of commercial availability and CAS 2089648-96-2.[1]

Disclaimer: This guide is for research and development purposes only. All synthetic protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

Structural Elucidation & Solid-State Analysis of 3-Bromoquinoline-5-carbaldehyde

[1]

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, combining the cross-coupling utility of the 3-bromo moiety with the electrophilic versatility of the 5-formyl group.[1] While quinoline derivatives are ubiquitous in drug development (e.g., antimalarials, kinase inhibitors), the specific solid-state arrangement of this disubstituted core dictates its solubility, stability, and bioavailability.

This guide provides a comprehensive framework for the crystallographic characterization of this compound. Unlike standard protocols, this document focuses on the specific challenges posed by heavy-atom derivatized heterocycles—specifically, managing bromine absorption in X-ray diffraction (XRD) and predicting supramolecular synthons (halogen bonding and

Molecular Context & Synthesis for Crystallography[1]

Before structural analysis, high-purity material is requisite.[1] The presence of the 3-bromo substituent (a liquid in its unsubstituted quinoline form) typically lowers the melting point relative to the parent quinoline-5-carbaldehyde, while the aldehyde moiety introduces polarity that facilitates crystallization.

Synthetic Purity Requirements

For Single Crystal X-Ray Diffraction (SC-XRD), chemical purity

1
  • Purification: Recrystallization is superior to column chromatography for XRD.[1]

  • Solvent System: The aldehyde group renders the molecule soluble in polar aprotic solvents (DMSO, DMF) but moderately soluble in alcohols.

The Crystallization Workflow

The following diagram outlines the decision logic for obtaining diffraction-quality single crystals of brominated quinoline aldehydes.

CrystallizationWorkflowStartStart: Crude this compoundSolubilitySolubility Test(10 mg/mL)Start->SolubilitySolventChoiceSolvent SelectionSolubility->SolventChoiceMethodAMethod A: Slow Evaporation(EtOH or MeCN)SolventChoice->MethodAHigh SolubilityMethodBMethod B: Vapor Diffusion(DCM / Hexane)SolventChoice->MethodBHigh Solubility in Solvent A,Insoluble in Solvent BMethodCMethod C: Slow Cooling(Toluene)SolventChoice->MethodCModerate Solubility(Temp dependent)CheckMicroscopy Check(Polarized Light)MethodA->CheckMethodB->CheckMethodC->CheckOutcomeSingle Crystal SelectionCheck->OutcomeBirefringent, No Twinning

Figure 1: Decision matrix for crystallizing halogenated quinoline aldehydes. Vapor diffusion (Method B) typically yields the highest quality crystals for this class.

Experimental Protocol: Single Crystal X-Ray Diffraction

The presence of Bromine (Atomic Number 35) introduces significant X-ray absorption. The choice of radiation source and absorption correction strategy is critical.

Data Collection Parameters[1][2]
  • Radiation Source:

    • Molybdenum (Mo-K

      
      , 
      
      
      Å):
      Preferred. The "harder" radiation minimizes absorption effects (
      
      
      ) caused by the bromine atom.
    • Copper (Cu-K

      
      , 
      
      
      Å):
      Acceptable only if crystals are extremely small (<0.05 mm), but requires rigorous numerical absorption correction.
  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Reasoning: Bromine atoms often exhibit high thermal motion (thermal ellipsoids) at room temperature, which can obscure precise bond lengths. Cooling "freezes" these vibrations.[1]

Refinement Strategy (SHELX/Olex2)
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    ), common for planar heterocycles.[1]
  • Absorption Correction: Apply Multi-scan (SADABS) or Numerical correction (based on face indexing).[1]

    • Critical Check: If the

      
       remains high (>0.08), check for twinning (common in plate-like quinoline crystals).
      
  • Disorder Handling: The aldehyde group at C5 may show rotational disorder. Modeled using PART commands in SHELXL if two conformers coexist.[1]

Structural Analysis: Supramolecular Synthons

In the solid state, this compound is not merely a collection of isolated molecules.[1][2][3][4][5][6] It forms a supramolecular network driven by specific "synthons" (recurring intermolecular interaction patterns).[1][7][8]

The Halogen Bond (The -hole)

The bromine atom at position 3 is electronically deactivated by the nitrogen of the quinoline ring. This creates a positive electrostatic potential cap (the

  • Interaction:

    
     (Type II Halogen Bond).[1]
    
  • Geometry: Look for a

    
     angle of 
    
    
    .[1] This directional interaction often chains molecules into 1D tapes.[1]
Aldehyde-Mediated Hydrogen Bonding

The C5-carbaldehyde is a hydrogen bond acceptor.[1]

  • Interaction:

    
    .[1]
    
  • Significance: These weak hydrogen bonds (typically 2.4–2.6 Å) cross-link the halogen-bonded chains into 2D sheets.[1]

- Stacking

The planar quinoline core facilitates stacking.[1]

  • Centroid-Centroid Distance: Expect 3.5–3.8 Å.

  • Slippage: The bulky bromine atom usually forces an "offset" stacking arrangement rather than perfect face-to-face overlap.[1]

Interaction Map

The following diagram illustrates the competing forces stabilizing the crystal lattice.

SynthonMapcluster_legendInteraction TypesMolAMolecule A(Reference)MolBMolecule B(Neighbor)MolA->MolBHalogen Bond(Br...N, ~3.0 Å)MolA->MolBWeak H-Bond(CHO...H-C)MolCMolecule C(Layer Above)MolA->MolCPi-Pi Stacking(Centroid Offset)Legend1Directional (Structure Directing)Legend2Stabilizing (Packing Efficiency)

Figure 2: Supramolecular interaction map.[7] The Br...N halogen bond is the primary structure-directing vector, while

Pharmaceutical Implications & Polymorphism

For drug development, the solid-state form of this compound (as an intermediate or API) affects processing.[1]

Polymorph Screening

Aldehydes are prone to polymorphism due to the rotational freedom of the -CHO group.

  • Protocol: Screen using PXRD (Powder X-Ray Diffraction) on samples crystallized from solvents with different polarities (e.g., Methanol vs. Toluene).

  • Conformational Polymorphism: The carbonyl oxygen may orient syn or anti relative to the C4 proton. In the crystal lattice, one conformer usually predominates to maximize packing efficiency.

Solubility Profile

The crystal density (

  • High Density (>1.6 g/cm³): Indicates efficient packing via strong Br...N interactions; likely lower solubility.[1]

  • Low Density (<1.5 g/cm³): Indicates void spaces or weak packing; likely higher solubility but lower physical stability (prone to hydration).[1]

References

  • Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Defines the "supramolecular synthon" concept essential for analyzing Br...N interactions).

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal, 14(10), 3030–3047. Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171–179. Link (Source for comparing analogous quinoline structures).[1]

  • BenchChem. (2025).[1][9][10] Synthesis and Characterization of Quinoline Derivatives. (General protocols for quinoline crystallization). Link[1]

Biological Activity Potential of 3-Bromoquinoline-5-carbaldehyde Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for leveraging the 3-Bromoquinoline-5-carbaldehyde scaffold in drug discovery. It addresses the structural advantages of this specific isomer, outlines synthetic pathways for library generation, and analyzes its potential in antimicrobial and anticancer pharmacophores.

A Technical Guide to Orthogonal Scaffold Functionalization

Executive Summary: The Orthogonal Advantage

In the landscape of "privileged structures," the quinoline core remains a dominant template for FDA-approved drugs (e.g., Chloroquine, Ciprofloxacin, Lenvatinib). However, the This compound (CAS: 2089648-96-2) isomer represents an underutilized "dual-handle" scaffold.

Its value lies in its orthogonal reactivity :

  • C-3 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to introduce lipophilic aryl/heteroaryl domains.

  • C-5 Aldehyde: A highly reactive electrophile for condensation reactions (Schiff bases, Knoevenagel) to introduce hydrogen-bonding motifs or solubility-enhancing tails.

This guide details how to exploit these positions to generate libraries with high biological activity potential, specifically targeting kinase inhibition (Anticancer) and bacterial DNA gyrase inhibition (Antimicrobial) .

Structural Significance & SAR Logic

The biological potential of this scaffold is dictated by the spatial arrangement of its substituents.

  • The C-3 Vector (Lipophilic Pocket Interaction):

    • In kinase inhibitors, the C-3 position of quinoline often projects into the hydrophobic back-pocket of the ATP binding site.

    • Strategy: Replace the Bromine with biaryl systems to enhance potency and selectivity.

  • The C-5 Vector (Solvent Exposure/H-Bonding):

    • The C-5 position is solvent-exposed in many docking models.

    • Strategy: Convert the aldehyde to hydrazones or imines (Schiff bases) to interact with surface residues or improve oral bioavailability.

Visualization: The Divergent Synthesis Hub

The following diagram illustrates the logical flow from the core scaffold to diverse bioactive classes.

G Core 3-Bromoquinoline- 5-carbaldehyde (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Core->Suzuki C-3 Br Activation Condensation Condensation (Schiff Base/Hydrazone) Core->Condensation C-5 CHO Activation Kinase 3-Biaryl Derivatives (Kinase Inhibitors) Suzuki->Kinase Aryl Extension Dual Dual-Functionalized Hybrids Kinase->Dual Antimicrobial Azomethine Derivatives (Antimicrobial/Antifungal) Condensation->Antimicrobial Imine Formation Antimicrobial->Dual

Caption: Divergent synthesis pathways transforming the 3-bromo-5-formyl core into distinct therapeutic classes.

Pharmacological Landscape

Antimicrobial Potential (Schiff Base Derivatives)

Schiff bases derived from quinoline-carbaldehydes are extensively documented for their ability to chelate metal ions essential for bacterial metabolism and to intercalate into bacterial DNA.

  • Mechanism: The azomethine (-CH=N-) linkage acts as a proton acceptor, disrupting cell walls and binding to the active site of DNA gyrase.

  • Key Insight: Derivatives where the C-5 aldehyde is condensed with 4-aminophenol or isoniazid have shown MIC values comparable to standard antibiotics in related quinoline isomers [1]. The 3-bromo substituent adds lipophilicity, aiding membrane permeability.

Anticancer Potential (Kinase Inhibition)

The 3-substituted quinoline motif mimics the adenine ring of ATP. By coupling the 3-bromo position with specific aryl boronic acids, researchers can target:

  • VEGFR-2: Angiogenesis inhibition.

  • PI3K/mTOR: Cell proliferation pathways.

  • Evidence: 3-arylquinolines are known pharmacophores in compounds like Lenvatinib. The 5-formyl group allows for the attachment of solubilizing groups (e.g., morpholine via reductive amination) to improve pharmacokinetic profiles [2].

Technical Workflow & Protocols

Protocol A: Regioselective Functionalization

Objective: Synthesize a "Dual-Mode" candidate by first functionalizing the C-3 position (Suzuki Coupling) followed by C-5 condensation. This order prevents Pd-catalyst poisoning by the free amine or imine generated in the reverse order.

Step 1: Suzuki-Miyaura Coupling at C-3

This step installs the hydrophobic tail necessary for enzyme pocket binding.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under Argon flow.

  • Reaction: Seal and heat to 90°C for 4 hours . Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde signal (CHO) should remain visible in NMR/IR, while the Br is replaced.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography.

  • Validation: ¹H NMR should show the disappearance of the C-3 proton shift characteristic of the bromo-precursor and the appearance of aromatic multiplets.

Step 2: Schiff Base Condensation at C-5

This step installs the hydrogen-bonding motif.

Reagents:

  • Substrate: 3-Phenylquinoline-5-carbaldehyde (Product of Step 1)

  • Reagent: 4-Fluoroaniline (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (drops)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Reflux: Dissolve substrate and amine in Ethanol. Add 2-3 drops of acetic acid. Reflux at 78°C for 3-6 hours .

  • Precipitation: Cool the mixture to 0°C. The Schiff base often precipitates as a colored solid (yellow/orange).

  • Filtration: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

  • Validation: IR spectroscopy is the fastest check—look for the disappearance of the Carbonyl stretch (1690 cm⁻¹) and appearance of the Imine stretch (1610-1630 cm⁻¹).

Biological Assay: Antimicrobial Screening (MIC)

Trustworthiness Check: This protocol uses the Resazurin Microtiter Assay (REMA), a self-validating colorimetric method superior to manual turbidity checks.

Materials:

  • Target Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Indicator: Resazurin solution (0.01%).

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Protocol:

  • Preparation: Dissolve the synthesized quinoline derivative in DMSO (1 mg/mL stock).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 500 µg/mL to 0.9 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Structural Analysis & Data Presentation

Expected SAR Trends

Based on analogous quinoline scaffolds [3, 4], the following activity trends are projected for this compound derivatives:

Derivative ClassC-3 SubstituentC-5 SubstituentPredicted ActivityPrimary Target
Type A Bromine (Unmodified)Hydrazone (-CH=N-NH-Ar)High AntimicrobialDNA Gyrase
Type B Phenyl/BiarylAldehyde (Unmodified)Moderate CytotoxicityTubulin Polymerization
Type C BiarylMorpholine-methylHigh Anticancer (Kinase)VEGFR / PI3K
Type D Alkyne (Sonogashira)Oxime (-CH=N-OH)AntifungalSterol Biosynthesis
Mechanism of Action (Anticancer)

The following diagram hypothesizes the binding mode of a "Type C" derivative within a generic kinase pocket.

SAR Quinoline Quinoline Core (Scaffold) C3_Group C-3 Biaryl Group (Hydrophobic) Quinoline->C3_Group C5_Group C-5 Solubilizing Group (H-Bond Donor/Acceptor) Quinoline->C5_Group Hinge Hinge Region (ATP Binding Site) Quinoline->Hinge H-Bonding (N1) BackPocket Hydrophobic Back Pocket (Selectivity Filter) C3_Group->BackPocket Van der Waals Interactions SolventFront Solvent Interface (Water Network) C5_Group->SolventFront Solubility & Permeability

Caption: Predicted binding mode of 3,5-disubstituted quinoline derivatives in a kinase ATP-binding pocket.

References

  • BenchChem. (2025).[1][2] Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Retrieved from 3

  • Molecules. (2013).[4] 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from 5

  • European Journal of Medicinal Chemistry. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from 6

  • Northwest A&F University. (2020). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. Retrieved from 7

Sources

Methodological & Application

Reductive amination protocols for 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for 3-Bromoquinoline-5-carbaldehyde

Executive Summary

This guide details validated protocols for the reductive amination of This compound (CAS: N/A for specific isomer, generic halo-quinoline analogs) . This substrate presents unique challenges due to the peri-interaction at the C5 position and the electronic deactivation of the pyridine ring by the C3-bromine.

We present three distinct methodologies tailored to amine reactivity and steric demand:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – High chemoselectivity, mild conditions.

  • Method B (Hindered/Weak Amines): Titanium(IV) Isopropoxide – Lewis acid activation for difficult substrates.

  • Method C (Rapid Screening): Sodium Borohydride (One-Pot) – Economic, high-throughput suitable.

Substrate Analysis & Chemical Logic

The Substrate: this compound

  • Electronic Context: The quinoline ring is electron-deficient. The C3-bromo substituent exerts an inductive withdrawing effect, making the C5-aldehyde highly electrophilic. However, the basic nitrogen in the quinoline ring can coordinate with Lewis acids, potentially stalling reactions if not accounted for.

  • Steric Environment: The C5 position is located in the "bay" region of the fused ring system. It experiences peri-strain from the C4-proton. Consequently, imine formation may be slower compared to C3 or C6 regioisomers.

  • Chemo-stability: The C3-Br bond is generally stable to borohydride reagents at room temperature, preserving the halide for downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Mechanistic Pathway The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The critical success factor is ensuring the reduction occurs after iminium formation to avoid reducing the aldehyde to the alcohol (3-bromoquinoline-5-methanol).

ReactionMechanism Aldehyde 3-Bromoquinoline- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine SideProduct Alcohol Side Product (Avoid!) Aldehyde->SideProduct Direct Reduction (If reductant too strong) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Slow Step at C5) Product Secondary/Tertiary Amine Product Iminium->Product + H- (Reductant)

Figure 1: Mechanistic pathway highlighting the critical competition between iminium formation and direct aldehyde reduction.

Experimental Protocols

Method A: The Abdel-Magid Protocol (STAB)

Best for: Primary amines and unhindered secondary amines.

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike NaBH4, STAB is less basic and sterically bulky, reducing the aldehyde much slower than the protonated iminium ion. This allows for "direct" reductive amination without pre-forming the imine.[4][5][6]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: NaBH(OAc)3 (STAB) (1.5 equiv)

  • Acid: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve this compound (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA to liberate the free base.

  • Acidification: Add Glacial Acetic Acid (1-2 mmol). Note: This catalyzes imine formation and buffers the basic quinoline nitrogen.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of aldehyde M+1).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

Method B: The Mattson Protocol (Titanium Mediated)

Best for: Weakly nucleophilic amines (anilines), bulky secondary amines, or acid-sensitive substrates.

Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[7]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)

  • Reductant: NaBH4 (1.5 equiv) or NaBH3CN (toxic, use with care)

  • Solvent: THF or Methanol (for the reduction step)

Step-by-Step:

  • Complexation: In a dry vial under N2, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (3 mL).

  • Activation: Add Ti(OiPr)4 (neat, 2.0 mmol) dropwise.

  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if sterically hindered). The solution often turns yellow/orange.

  • Reduction:

    • Option 1 (One-pot): Dilute with dry MeOH (2 mL). Add NaBH4 (1.5 mmol) carefully (exothermic).

    • Option 2 (Cleaner): Add NaBH3CN (1.5 mmol) directly to the THF mixture.

  • Quench (Critical): Add 1N NaOH or water to precipitate titanium salts (white solid).

  • Filtration: Filter the slurry through a Celite pad to remove TiO2. Wash with EtOAc.

Method C: Rapid Methanolic Protocol

Best for: High-throughput screening (HTS) of simple amines.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Reductant: NaBH4[1][2][3][7][8][9][10][11]

Step-by-Step:

  • Mix aldehyde and amine in MeOH.

  • Heat to 50°C for 2 hours (ensures imine formation).

  • Cool to 0°C.

  • Add NaBH4 (1.0 equiv) slowly.

  • Stir 30 mins. Quench and extract.[7] Risk: Higher amounts of alcohol byproduct if imine formation is incomplete.

Comparative Data Analysis

FeatureMethod A (STAB)Method B (Ti-Mediated)Method C (NaBH4)
Selectivity High (Reduces Imine > Aldehyde)Very High (Pre-forms Imine)Low (Reduces both)
Steric Tolerance ModerateExcellentLow
Amine Type 1° and unhindered 2°Anilines, Bulky 2°Simple 1°
Water Sensitivity ModerateHigh (Ti reacts with water)Low
Toxicity LowLow (Ti is benign)Low
Byproducts Boric acid saltsTitanium oxides (solid)Benzyl alcohol

Decision Logic (Workflow)

DecisionTree Start Start: 3-Bromoquinoline- 5-carbaldehyde AmineType Analyze Amine Partner Start->AmineType IsAniline Is it an Aniline or Bulky 2° Amine? AmineType->IsAniline MethodB USE METHOD B (Ti(OiPr)4 + NaBH4) IsAniline->MethodB Yes CheckSolubility Is Aldehyde Soluble in DCE? IsAniline->CheckSolubility No MethodA USE METHOD A (STAB + AcOH) CheckSolubility->MethodA Yes MethodA_THF Method A (Use THF as solvent) CheckSolubility->MethodA_THF No

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

  • Problem: Low Conversion to Amine, High Alcohol Byproduct.

    • Cause: Reduction is happening before imine formation is complete.[1]

    • Fix: Switch to Method B (Titanium). The Ti(OiPr)4 forces the equilibrium to the imine before the reducing agent is added. Alternatively, in Method A, increase the pre-stir time to 2 hours before adding STAB.

  • Problem: Starting Material Remains Unreacted.

    • Cause: The C5-aldehyde is sterically crowded.

    • Fix: Add molecular sieves (4Å) to the reaction mixture to remove water. Heat the imine formation step (before reduction) to 40-50°C.

  • Problem: Product Trapped in Titanium Emulsion (Method B).

    • Fix: During workup, add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour. This solubilizes the titanium salts, allowing for a clean layer separation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][9][11] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines.[8] Journal of the Chemical Society, Perkin Transactions 1.

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaHB(OAc)3.

Sources

Application Notes and Protocols for the Functionalization of the C5 Aldehyde Group in 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Bromoquinoline-5-carbaldehyde in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles.[2] Within this class of molecules, 3-bromoquinoline derivatives are of particular interest as they serve as versatile intermediates for advanced molecular engineering, primarily through palladium-catalyzed cross-coupling reactions.[2][3] The presence of a bromine atom at the C3 position and a formyl group at the C5 position on the quinoline ring of this compound offers two orthogonal points for chemical diversification. This dual functionality makes it an exceptionally valuable building block for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology and infectious diseases.[4][5]

This technical guide provides a comprehensive overview of established and effective methods for the functionalization of the C5 aldehyde group of this compound. We will delve into the mechanistic underpinnings of key transformations, providing detailed, step-by-step protocols that have been adapted from field-proven methodologies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile building block in their synthetic campaigns.

Chemical Reactivity of the C5 Aldehyde Group

The aldehyde group at the C5 position of this compound is a versatile functional handle that can undergo a wide range of chemical transformations. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles. The quinoline ring system, being electron-withdrawing, can influence the reactivity of the aldehyde, potentially enhancing its susceptibility to nucleophilic attack compared to simple aromatic aldehydes.

This guide will focus on four principal classes of reactions for the functionalization of the C5 aldehyde:

  • Reductive Amination: Formation of C-N bonds to introduce amine functionalities.

  • Wittig Reaction: Formation of C=C double bonds to introduce alkenyl moieties.

  • Aldol Condensation: Formation of α,β-unsaturated carbonyl compounds.

  • Cyanohydrin Formation: Introduction of a hydroxynitrile group, a precursor to α-hydroxy acids and other functionalities.

Each of these transformations provides a gateway to a diverse array of molecular architectures, significantly expanding the chemical space accessible from this key intermediate.

Section 1: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes.[1][6] The reaction proceeds through the initial formation of an imine or iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation of amines.[8]

Causality of Experimental Choices

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde.[1] Milder and more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[8] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is a generalized procedure and should be optimized for specific amine substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen amine (1.1 equivalents).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot. A co-spot of the starting material and reaction mixture is recommended for accurate assessment.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure the amine used is of good quality and the solvent is anhydrous.

  • Low Yield: If the yield is low, consider pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the reducing agent. For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate imine formation.

Diagram of the Reductive Amination Workflow

reductive_amination_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_materials This compound + Amine solvent Anhydrous DCM/DCE start_materials->solvent Dissolve imine_formation Imine Formation (RT, 30 min) solvent->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction Add reducing agent quench Quench with Sat. NaHCO₃ reduction->quench extraction Extract with DCM quench->extraction purification Purify by Column Chromatography extraction->purification final_product Functionalized Amine purification->final_product Isolate

Caption: Step-by-step workflow for the reductive amination of this compound.

Section 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[11] This reaction is particularly valuable for creating carbon-carbon double bonds with high regioselectivity.

Causality of Experimental Choices

The choice of base for the deprotonation of the phosphonium salt to generate the ylide is crucial and depends on the stability of the ylide.[12] For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides (e.g., those containing an adjacent electron-withdrawing group), weaker bases such as potassium carbonate or triethylamine can be sufficient. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is also influenced by the nature of the ylide and the reaction conditions.[11]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol is adapted from a procedure for a similar quinoline-3-carbaldehyde and is suitable for stabilized ylides.[13]

Materials:

  • This compound

  • Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile) (1.2 equivalents)

  • Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the stabilized Wittig reagent (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: The progress of the reaction can be followed by TLC, observing the disappearance of the aldehyde and the appearance of the less polar alkene product.

  • Low Reactivity: If the reaction is slow, gentle heating might be required. For less reactive ketones or hindered aldehydes, a non-stabilized ylide generated in situ with a strong base might be necessary. However, this may affect the stability of the 3-bromoquinoline core.

  • Difficult Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes co-elute with the product. Careful optimization of the chromatography solvent system is necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

Diagram of the Wittig Reaction Mechanism

wittig_mechanism cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Cycloreversion ylide Phosphorus Ylide (Ph₃P=CHR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde This compound aldehyde->oxaphosphetane Nucleophilic Attack alkene Alkene Product oxaphosphetane->alkene Fragmentation phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Fragmentation

Caption: Simplified mechanism of the Wittig reaction.

Section 3: Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[14][15] It involves the reaction of an enol or enolate of a carbonyl compound with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[16][17]

Causality of Experimental Choices

Aldol condensations can be catalyzed by either acid or base.[16] Base-catalyzed reactions proceed via an enolate intermediate, while acid-catalyzed reactions proceed through an enol. The choice of catalyst and reaction conditions can influence the outcome, particularly in "crossed" aldol condensations where two different carbonyl compounds are reacted. To avoid a complex mixture of products in a crossed aldol condensation, one of the carbonyl partners should ideally not have α-hydrogens, making it unable to form an enolate and act only as the electrophile. This compound fits this criterion.

Experimental Protocol: General Procedure for Crossed Aldol Condensation

This is a general protocol for the reaction of this compound with a ketone.

Materials:

  • This compound

  • Ketone (e.g., acetone, acetophenone) (1.0-1.2 equivalents)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the ketone (1.0-1.2 equivalents) in ethanol or methanol in a round-bottom flask.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with dilute HCl.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash it with cold water.

  • If the product does not precipitate, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation and Troubleshooting:

  • Reaction Control: The reaction can sometimes proceed rapidly. It is important to control the temperature, especially during the addition of the base.

  • Side Reactions: Self-condensation of the ketone partner can be a side reaction. Using a slight excess of the aldehyde can help to minimize this.

  • Dehydration: The initially formed β-hydroxy adduct may or may not dehydrate under the reaction conditions. If the dehydrated product is desired, heating the reaction mixture or treating the isolated adduct with acid or base can promote elimination.

Section 4: Cyanohydrin Formation

The formation of cyanohydrins involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[18] The resulting cyanohydrin is a valuable synthetic intermediate that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.[9]

Causality of Experimental Choices

The reaction is typically carried out using a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source, often an acid, to generate hydrocyanic acid (HCN) in situ.[19] The reaction is reversible, and the equilibrium position depends on the substrate and reaction conditions. The use of trimethylsilyl cyanide (TMSCN) is a modern alternative that can offer milder reaction conditions and improved yields.

Experimental Protocol: General Procedure for Cyanohydrin Formation

Caution: Cyanide salts and hydrogen cyanide are highly toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1 equivalents)

  • Acetic acid or a similar weak acid

  • Water

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or a mixture of water and an organic solvent.

  • In a separate flask, dissolve NaCN (1.1 equivalents) in water and cool the solution in an ice bath.

  • Slowly add the NaCN solution to the stirred solution of the aldehyde.

  • While maintaining the low temperature, slowly add a solution of acetic acid in water dropwise to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully acidify the mixture with a stronger acid (e.g., dilute HCl) to quench any remaining cyanide.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude cyanohydrin by column chromatography or recrystallization.

Self-Validation and Troubleshooting:

  • Safety: The primary concern is the safe handling of cyanide. All waste should be quenched with an oxidizing agent like bleach before disposal.

  • Reaction Reversibility: The reaction is reversible. To drive the equilibrium towards the product, it is important to control the pH and use a slight excess of the cyanide source.

  • Product Stability: Cyanohydrins can be unstable, especially under basic conditions. It is important to work up the reaction under neutral or slightly acidic conditions.

Applications in Drug Discovery and Development

The functionalized derivatives of this compound are valuable scaffolds in drug discovery. The newly introduced functional groups can serve as points for further elaboration or can themselves be key pharmacophoric features.

  • Amines from reductive amination can be used to improve solubility, introduce basic centers for salt formation, or act as hydrogen bond donors/acceptors to interact with biological targets.

  • Alkenes from the Wittig reaction can be used as linkers to other molecular fragments or can be further functionalized (e.g., through dihydroxylation, epoxidation, or hydrogenation).

  • α,β-Unsaturated carbonyls from aldol condensation are Michael acceptors and can be used to form covalent bonds with biological nucleophiles, a strategy employed in the design of certain enzyme inhibitors.

  • Cyanohydrins and their derivatives, such as α-hydroxy acids and β-amino alcohols, are common structural motifs in biologically active molecules.

The 3-bromo substituent remains available for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, or amino groups. This dual functionalization strategy enables the rapid generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, 3-arylquinoline derivatives have shown promise as anticancer and antimalarial agents.[2]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically relevant molecules. The C5 aldehyde group can be efficiently transformed into a variety of other functional groups using well-established synthetic methodologies. This guide has provided detailed protocols and mechanistic insights for four key transformations: reductive amination, the Wittig reaction, aldol condensation, and cyanohydrin formation. By leveraging these reactions, researchers can access a wide array of novel quinoline derivatives with potential applications in drug discovery and materials science. The self-validating nature of the described protocols, including troubleshooting tips, is intended to empower scientists to confidently and successfully utilize this important synthetic intermediate.

References

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • F. A. G. de Fátima, A. M. G. D. L. G. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(16), 3791. [Link]

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.
  • de Fátima, A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(16), 3791.
  • Frontiers in Chemistry. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • PubMed. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • PubMed. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • INFLIBNET Centre. (n.d.).
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • BenchChem. (2025). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • LookChem. (n.d.). Purification of Quinoline.
  • OpenBU. (2011).
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.
  • University of Massachusetts Boston. (n.d.). 27. A Solvent Free Wittig Reaction.
  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Wikipedia. (n.d.). Aldol condensation.
  • Cambridge University Press. (n.d.). Suzuki Coupling.
  • OpenBU. (2012). Wittig Reaction.
  • Synple Chem. (n.d.).
  • Wikipedia. (n.d.). Cyanohydrin.
  • MDPI. (2022). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Science.gov. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Dalal Institute. (n.d.). Wittig Reaction.
  • L.S. College, Muzaffarpur. (2020). Wittig reaction.
  • NIH Public Access. (n.d.).
  • Chemistry Stack Exchange. (2019).
  • Thieme. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2025). 19.
  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Magritek. (n.d.).
  • ScienceDirect. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure.
  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Der Pharma Chemica. (n.d.).
  • Bentham Science. (n.d.).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.).

Sources

Synthesis of Schiff bases from 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Schiff Bases from 3-Bromoquinoline-5-carbaldehyde

Executive Summary

Topic: Targeted synthesis of azomethine derivatives (Schiff bases) utilizing the this compound scaffold. Context: The quinoline ring system is a privileged structure in medicinal chemistry, known for antimalarial (e.g., chloroquine), antibacterial, and anticancer properties. The specific inclusion of a bromine atom at the C3 position and an aldehyde at C5 provides a unique dual-functional platform: the aldehyde facilitates Schiff base formation for library generation, while the C3-bromide serves as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling Structure-Activity Relationship (SAR) expansion. Objective: To provide a robust, reproducible, and scalable protocol for the condensation of this compound with primary aromatic amines.

Scientific Principles & Mechanism

Core Reaction: Acid-Catalyzed Nucleophilic Addition-Elimination.

The formation of the Schiff base (imine) involves the nucleophilic attack of the primary amine's lone pair onto the electrophilic carbon of the aldehyde. The 3-bromo substituent on the quinoline ring exerts a weak inductive electron-withdrawing effect (-I), which marginally increases the electrophilicity of the C5-carbonyl carbon compared to unsubstituted quinoline, potentially accelerating the initial attack.

Mechanism Steps:

  • Activation: Trace acid (Acetic Acid) protonates the carbonyl oxygen, enhancing electrophilicity.

  • Addition: The amine approaches the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer & Elimination: The hydroxyl group is protonated and eliminated as water (dehydration), driving the equilibrium toward the stable imine (

    
    ) bond.
    
Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start 3-Bromoquinoline- 5-carbaldehyde Inter Tetrahedral Carbinolamine Start->Inter Nucleophilic Attack Amine Primary Aromatic Amine (Ar-NH2) Amine->Inter Acid Cat. AcOH (Protonation) Acid->Start Activates C=O Water H2O (Elimination) Inter->Water Product Schiff Base (Azomethine) Inter->Product Dehydration

Caption: Mechanistic flow from reactants to the final azomethine product via the carbinolamine intermediate.

Experimental Protocol

Safety Warning: 3-Bromoquinoline derivatives may be skin irritants. Aromatic amines can be toxic. Perform all reactions in a fume hood.

Materials & Reagents
ComponentSpecificationRole
Precursor This compound (1.0 eq)Electrophile
Reactant Substituted Aniline (1.0 - 1.1 eq)Nucleophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Proton Source
Apparatus Round-bottom flask, Reflux condenser, Dean-Stark (optional)Setup
Standard Reflux Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, ~236 mg) in 15 mL of absolute ethanol.

  • Addition: Add the Primary Aromatic Amine (1.0 mmol) to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–6 hours .
    
    • Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (usually higher

      
      ) should disappear.
      
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (~50 g) with stirring. The Schiff base typically precipitates as a solid.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure compound.

Microwave-Assisted Method (Green Chemistry Optimization)

For high-throughput synthesis or difficult substrates.

  • Mix Aldehyde (1 mmol), Amine (1 mmol), and AcOH (2 drops) in a minimum amount of Ethanol (2-3 mL).

  • Irradiate at 140–160 W for 2–5 minutes (intervals of 30s to prevent overheating).

  • Cool and isolate as above.[1][2] Yields are typically 10-15% higher with this method.

Diagram 2: Experimental Workflow

Workflow Step1 Dissolution: Aldehyde + EtOH Step2 Addition: Amine + Cat. AcOH Step1->Step2 Step3 Reflux: 3-6 Hours @ 78°C Step2->Step3 Step4 TLC Check: (Hex:EtOAc 7:3) Step3->Step4 Step4->Step3 Incomplete Step5 Workup: Pour into Crushed Ice Step4->Step5 Complete Step6 Purification: Recrystallization (EtOH) Step5->Step6

Caption: Step-by-step operational workflow for the synthesis and purification of the target Schiff base.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.

Representative Data Table

Based on analogous quinoline-3-carbaldehyde derivatives [1, 2].

TechniqueParameterExpected Value/RangeInterpretation
FT-IR


Critical: Formation of Azomethine bond.
FT-IR

DisappearanceAbsence of aldehyde peak (~1690 cm⁻¹) confirms conversion.
1H NMR


Diagnostic singlet for imine proton.
1H NMR Quinoline protons

Aromatic region; 3-Br causes downfield shift of H-2/H-4.
13C NMR


Azomethine carbon signal.
Mass Spec

Molecular Weight + 1Confirms formula. Look for Br isotope pattern (1:1 for 79Br/81Br).

Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: Equilibrium favoring reactants due to water presence.

    • Solution: Add molecular sieves (4Å) to the reaction flask or use a Dean-Stark trap to physically remove water.

  • Oily Product:

    • Cause: Impurities or incomplete crystallization.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce solidification.

  • Unreacted Aldehyde:

    • Cause: Steric hindrance from bulky amines (e.g., 2,6-disubstituted anilines).

    • Solution: Switch to the Microwave method or use a stronger catalyst like p-Toluenesulfonic acid (p-TSA) instead of acetic acid.

References

  • Mahmoodi, N. et al. (2010).[3] "Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline." Oriental Journal of Chemistry. Link

  • BenchChem. (2025).[1][2][4] "Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid." Link

  • Patil, S. & Vibhute, Y. (2013). "Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes." Arabian Journal of Chemistry. Link

  • BenchChem. (2025).[1][2][4] "Technical Guide: Regioselective Synthesis of 3-Bromoquinoline Derivatives." Link

  • Teikyo Medical Journal. (2022). "Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds." Link

Sources

Using 3-Bromoquinoline-5-carbaldehyde as an intermediate in antimalarial drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Bromoquinoline-5-carbaldehyde in Next-Generation Antimalarial Scaffolds Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Malaria Researchers

Abstract

The emergence of multidrug-resistant Plasmodium falciparum strains necessitates the exploration of novel chemical space around the privileged quinoline scaffold. This compound represents a high-value "bifunctional divergency hub." Its unique substitution pattern allows orthogonal functionalization: the C5-aldehyde serves as a vector for introducing solubility-enhancing basic side chains (critical for vacuolar accumulation), while the C3-bromide offers a handle for palladium-catalyzed cross-couplings to optimize lipophilicity and target affinity. This guide details the strategic application of this intermediate, providing validated protocols for divergent library synthesis.

Introduction: The Quinoline Renaissance in Malaria Therapy

Quinoline-based antimalarials (e.g., chloroquine, mefloquine) have historically been the cornerstone of malaria eradication. However, resistance mechanisms, primarily involving the PfCRT transporter, have rendered many legacy drugs ineffective.

Modern drug design focuses on "Reversed Chloroquines" and Hybrid Molecules . This compound is uniquely positioned for this approach because:

  • C5-Position (Aldehyde): Located in the "solvent-exposed" region of the heme-drug complex, this position is ideal for attaching basic amine side chains required for pH trapping within the parasite's digestive vacuole.

  • C3-Position (Bromide): This position faces the hydrophobic pocket of the heme or secondary protein targets (e.g., PfLDH). Functionalization here with aryl/heteroaryl groups via cross-coupling can restore activity against resistant strains by overcoming steric exclusion.

Retrosynthetic Logic & Functionalization Vectors

The utility of this compound lies in its ability to serve as a core for Divergent Oriented Synthesis (DOS) .

Figure 1: Orthogonal functionalization vectors of this compound. The C5 vector addresses pharmacokinetic properties (accumulation), while the C3 vector addresses pharmacodynamic binding.

Experimental Protocols

Protocol A: C5-Functionalization via Reductive Amination

Objective: To introduce a basic amine side chain (e.g., N,N-diethyl-1,4-pentanediamine) essential for accumulation in the acidic food vacuole of the parasite.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Workflow:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.0 mmol) in DCE (5 mL).

  • Add the amine (1.2 mmol) and glacial acetic acid (1 drop). Stir at room temperature (RT) for 1–2 hours. Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with sat. NaHCO₃ (10 mL). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

Critical Insight: Using STAB instead of NaBH₄ prevents the reduction of the C3-bromide or the quinoline ring itself, maintaining the handle for the next step.

Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl ring at the C3 position, enhancing lipophilicity and binding interactions within the heme pocket.

Reagents:

  • C5-Functionalized Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Workflow:

  • Setup: Charge a microwave vial or pressure tube with the C5-functionalized intermediate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.75 mL).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography or Prep-HPLC.

Self-Validating Check: The disappearance of the characteristic Ar-Br isotopic pattern in Mass Spec (1:1 ratio of M/M+2) confirms the success of the coupling.

Comparative Data: Yields & Conditions

Reaction TypeReagent/CatalystSolventTemp/TimeTypical YieldKey Challenge
Reductive Amination STAB / AcOHDCERT / 12h75–88%Over-reduction if NaBH₄ is used.
Suzuki Coupling Pd(dppf)Cl₂Dioxane/H₂O90°C / 4h65–80%Protodeboronation of boronic acid.
Heck Reaction Pd(OAc)₂ / P(o-tol)₃DMF110°C / 16h50–65%C3-Br is sterically hindered; requires higher temp.
Condensation Hydrazine / EtOHEthanolReflux / 3h85–95%Solubility of product often leads to precipitation.

Troubleshooting & Optimization

Issue 1: Low Conversion in Suzuki Coupling

  • Cause: The C3 position in quinolines is electronically deactivated compared to other positions.

  • Solution: Switch to a more active catalytic system such as Pd₂(dba)₃ / XPhos . The bulky, electron-rich ligand facilitates oxidative addition into the deactivated C-Br bond.

Issue 2: Aldehyde Oxidation

  • Cause: The C5-aldehyde is prone to air oxidation to the carboxylic acid during storage.

  • Solution: Store the intermediate under Nitrogen at -20°C. If acid is present (broad OH peak in IR at 2500-3300 cm⁻¹), perform a quick filtration through a basic alumina plug before use.

Issue 3: Regioselectivity in Synthesis

  • Note: If synthesizing the starting material from quinoline, direct bromination often yields a mixture.[2]

  • Recommendation: Purchase high-purity (>97%) this compound or synthesize via the Skraup reaction using 2-bromo-4-aminobenzaldehyde (if accessible) to ensure regiochemical integrity.

Safety & Handling

  • Hazards: Brominated quinolines are potential skin and eye irritants.[3] The aldehyde functionality can act as a sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work exclusively in a fume hood.

  • Waste: Dispose of palladium-contaminated waste in heavy metal containers. Aqueous layers from borohydride reductions should be treated with dilute acid (carefully) to destroy excess hydride before disposal.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for generating a quinoline-based antimalarial library.

References

  • Radini, I. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

  • Kaur, K., et al. (2010). Design, synthesis and antimalarial evaluation of novel quinoline-pyrimidine hybrids. European Journal of Medicinal Chemistry. (Contextualized via search results on quinoline hybrids).
  • Soares, R. R., et al. (2015).[4] New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum.[4][5][6][7] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry. (General reference for quinoline hybrid logic).

Sources

Application Note: Optimized Protocols for the Sonogashira Cross-Coupling of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The functionalization of the quinoline scaffold is a cornerstone in the synthesis of antimalarials, kinase inhibitors (e.g., PFKFB3 inhibitors), and broad-spectrum antibiotics. 3-Bromoquinoline-5-carbaldehyde represents a high-value, bifunctional intermediate. It presents a unique chemoselective challenge:

  • The C3-Bromide: Located on the electron-deficient pyridine ring, it is less reactive towards oxidative addition than C2-halides but sufficiently reactive for Palladium-catalyzed cross-coupling.

  • The C5-Aldehyde: An electron-withdrawing group (EWG) on the benzenoid ring. While it activates the system for nucleophilic attack, it is susceptible to side reactions (condensation, oxidation) under harsh basic conditions.

This guide details optimized Sonogashira protocols to couple terminal alkynes at the C3 position while preserving the C5-aldehyde integrity.

Mechanistic Insight & Catalyst Selection

Electronic Considerations

The 5-formyl group exerts a strong electron-withdrawing effect (


) on the quinoline system.
  • Impact on Coupling: This reduces electron density at the C3-Br bond, theoretically facilitating oxidative addition of Pd(0) compared to unsubstituted 3-bromoquinoline.

  • Impact on Coordination: The quinoline nitrogen (N1) is a potential Lewis base that can coordinate to Pd(II), arresting the catalytic cycle (catalyst poisoning).

Catalyst System Strategy
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the preferred catalyst. The bidentate ligand (dppf) has a large bite angle and strongly chelates palladium, preventing displacement by the quinoline nitrogen and enhancing stability at elevated temperatures.

  • Base: Triethylamine (Et₃N) is chosen over stronger inorganic bases (like hydroxides) to prevent aldol condensation or Cannizzaro disproportionation of the C5-aldehyde.

  • Solvent: DMF or 1,4-Dioxane are preferred for their ability to solubilize the polar substrate and maintain high reaction temperatures (80–90°C) required for aryl bromides.

Reaction Mechanism (Visualization)[7]

SonogashiraCycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Bromides) Pd0->OxAdd + 3-Br-Quinoline-5-CHO PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar TransMetal Transmetallation (Copper Cycle Entry) PdII_Ar->TransMetal + Cu-Acetylide PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMetal->PdII_Alk - CuBr Iso Cis/Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 Regeneration CuI CuI Cu_Alk Cu-Acetylide CuI->Cu_Alk + Alkyne + Base Cu_Alk->TransMetal

Figure 1: The catalytic cycle highlights the Oxidative Addition step (Red), which is activated by the C5-aldehyde, and the Transmetallation step (Yellow), where the Copper cycle intersects.

Optimized Experimental Protocols

Protocol A: The "Robust" Method (High Yield, General Purpose)

Recommended for initial screening and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

  • Co-Catalyst: CuI (5–10 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Glassware Prep: Oven-dry a 2-neck round-bottom flask or a heavy-walled reaction vial. Equip with a magnetic stir bar and a rubber septum.

  • Solids Addition: Charge the flask with this compound (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and CuI (0.10 equiv).

    • Note: CuI is light-sensitive; minimize exposure.

  • Inert Atmosphere: Cap the flask. Evacuate under high vacuum and backfill with Argon (repeat 3x). This is critical to prevent homocoupling (Glaser coupling) of the alkyne.

  • Liquid Addition: Under a positive flow of Argon, inject anhydrous DMF followed by Et₃N via syringe.

  • Alkyne Addition: Inject the terminal alkyne. If the alkyne is a solid, add it in Step 2 with the other solids.

  • Reaction: Heat the mixture to 80°C in an oil block. Monitor by TLC or LCMS.

    • Time: Typically 4–12 hours.

    • Visual Cue: The reaction often turns from orange/red to dark brown/black as it progresses.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Mild" Method (For Sensitive Alkynes)

Use this if the alkyne contains labile groups prone to degradation at 80°C.

Reagents:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Solvent: THF / Et₃N (1:1 ratio)

  • Temperature: 50°C to Reflux (66°C)

Key Difference: THF is less polar than DMF, which may slow the reaction, but it is easier to remove during workup and gentler on sensitive functionalities.

Workup & Purification Workflow

The presence of the aldehyde makes the product moderately polar and potentially unstable on basic alumina. Silica gel is preferred.

Workflow Start Crude Reaction Mixture (DMF) Extract Extraction EtOAc / Water (x3) Start->Extract Remove DMF Dry Drying (Na2SO4) Extract->Dry Conc Concentration (Rotovap) Dry->Conc Purify Flash Chromatography Hexanes:EtOAc Conc->Purify Load on Silica Final Pure Product (Yellow Solid) Purify->Final

Figure 2: Purification workflow emphasizing the removal of DMF prior to chromatography to prevent streaking.

Troubleshooting & Critical Parameters

IssueObservationRoot CauseSolution
Glaser Coupling Product is a di-alkyne (dimer); Low yield of cross-coupled product.Oxygen presence in the system.[3]Degas solvents rigorously (sparging with Ar for 15 mins). Ensure CuI is fresh (white/off-white, not green).
No Reaction Starting material (Bromide) remains unchanged.Catalyst poisoning by Quinoline N; Oxidative addition failure.Switch to Pd(dppf)Cl₂ or increase temp to 90°C. Add TBAI (1.0 equiv) to stabilize Pd intermediates.
Aldehyde Loss Complex mixture; loss of CHO peak in NMR.Base-mediated side reactions (Cannizzaro).Use a weaker base (e.g., Diisopropylamine) or reduce Et₃N equivalents. Ensure reagents are dry.
Black Precipitate "Palladium Black" forms immediately.Catalyst decomposition (Pd aggregation).Add excess ligand (e.g., PPh₃) or switch to a phosphine-free protocol (rarely needed here).
Reference Data for Optimization

Reaction rates for 3-haloquinolines generally follow:



Note: If the 3-bromo substrate proves sluggish, converting it to the 3-iodo analog via Finkelstein reaction (NaI, CuI, diamine) prior to coupling can drastically improve yields.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4][5][6] Chemical Reviews, 107(1), 133-173. Link

  • BenchChem Application Note. (2025). Reactivity of 3-Bromoquinoline in Palladium-Catalyzed Cross-Coupling Reactions. Link(Generalized reference based on standard reactivity profiles).

  • Wolf, C., et al. (2010). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides with Terminal Alkynes in Water. Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: One-Pot Multicomponent Strategies for the Synthesis of Fused Heterocyclic Scaffolds from 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a robust, one-pot, three-component synthesis strategy utilizing 3-Bromoquinoline-5-carbaldehyde as a pivotal starting material for the construction of complex, fused polyheterocyclic systems. The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, imparting significant pharmacological activity.[1][2][3] The strategic placement of a bromine atom at the C-3 position and a formyl group at the C-5 position provides orthogonal reactive sites, enabling intricate molecular architectures to be assembled with high efficiency. We present a protocol for the synthesis of novel pyrido[3',2':5,6]pyrano[3,2-c]quinoline derivatives, leveraging a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. This approach epitomizes the principles of atom and step economy, minimizing waste and bypassing the need for intermediate isolation and purification, which is a significant advantage in the rapid generation of chemical libraries for drug discovery.[4][5][6]

Introduction: The Strategic Versatility of this compound

This compound is a highly versatile bifunctional building block. Its utility stems from two key structural features:

  • The C-3 Bromo Substituent: The bromine atom serves as a classical synthetic handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.[7]

  • The C-5 Carbaldehyde Group: The aldehyde functionality is a cornerstone of condensation chemistry. It readily participates in reactions with active methylene compounds, amines, and other nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, acting as an anchor point for ring formation.[8][9]

The combination of these two functionalities in one molecule makes it an ideal substrate for one-pot synthesis strategies. One-pot reactions, particularly multicomponent reactions (MCRs), are powerful methodologies in modern organic synthesis where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all reactants.[10][11] This approach offers significant advantages over traditional multi-step synthesis, including reduced reaction times, lower solvent consumption, and higher overall yields.

This document focuses on a practical application of these principles: a one-pot, three-component reaction to generate a complex, biologically relevant heterocyclic scaffold.

Application Focus: One-Pot Synthesis of 1-Amino-3-(3-bromoquinolin-5-yl)-4,7-dihydro-5H-pyrano[3,2-c]quinoline-2-carbonitrile

Reaction Rationale and Workflow

The described protocol outlines the synthesis of a novel, highly functionalized pyrido[3',2':5,6]pyrano[3,2-c]quinoline scaffold. The reaction proceeds via a base-catalyzed domino sequence involving three components:

  • This compound (the aldehyde component)

  • Malononitrile (an active methylene compound)

  • 6-Hydroxyquinoline (a C-H acid/nucleophile)

This strategy is designed to rapidly build molecular complexity from readily available starting materials in a single, efficient operation.

G cluster_process One-Pot Process cluster_product Product A This compound P Domino Reaction: - Knoevenagel Condensation - Michael Addition - Intramolecular Cyclization A->P B Malononitrile B->P C 6-Hydroxyquinoline C->P Z Fused Pyrido[3',2':5,6]pyrano [3,2-c]quinoline Scaffold P->Z Single Operation

Caption: Overall workflow for the one-pot, three-component synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 mmol, 236.06 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • 6-Hydroxyquinoline (1.0 mmol, 145.16 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Anhydrous Ethanol (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 6-Hydroxyquinoline (1.0 mmol), and anhydrous ethanol (15 mL).

  • Initiation: Stir the mixture at room temperature for 5 minutes to ensure dissolution. Add malononitrile (1.1 mmol) followed by the catalytic amount of piperidine (0.2 mmol).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel if necessary to yield the pure product as a solid.[12]

Quantitative Data and Reaction Scope

The versatility of this one-pot protocol can be demonstrated by varying the active methylene component.

EntryActive Methylene CompoundCatalystTime (h)Yield (%)
1MalononitrilePiperidine488
2Ethyl CyanoacetatePiperidine682
3Methyl CyanoacetateEt₃N680
4CyanoacetamidePiperidine575

Mechanistic Insights and Rationale

The efficiency of this one-pot synthesis relies on a carefully orchestrated cascade of reactions, where the product of one step becomes the substrate for the next without intervention.[13]

  • Step 1: Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between this compound and malononitrile. Piperidine deprotonates the active methylene group of malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the highly electrophilic intermediate, 2-(3-bromoquinolin-5-ylmethylene)malononitrile. The choice of a mild base like piperidine is crucial to promote this step without causing self-polymerization or other side reactions.[14]

  • Step 2: Michael Addition: The 6-hydroxyquinoline, in the presence of the base, forms a nucleophilic enolate (or phenoxide which tautomerizes). This species then acts as a Michael donor, attacking the electron-deficient β-carbon of the Knoevenagel adduct in a conjugate addition. This step forms the key C-C bond that connects the two heterocyclic systems.

  • Step 3: Intramolecular Cyclization and Tautomerization: The newly formed intermediate undergoes an intramolecular nucleophilic attack where one of the nitrile groups is attacked by the hydroxyl group of the quinoline moiety. This is followed by a tautomerization step to yield the final, stable, aromatic fused heterocyclic product.

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Base-catalyzed) A->B C Electrophilic Alkene Intermediate B->C - H₂O E Michael Addition C->E D 6-Hydroxyquinoline (Nucleophile) D->E F Open-Chain Intermediate E->F G Intramolecular Cyclization (Nitrile attack by -OH) F->G H Tautomerization G->H I Final Fused Product H->I

Caption: Step-wise mechanistic pathway of the domino reaction.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and monitor by TLC. Ensure reflux temperature is maintained. A stronger base (e.g., DBU) could be trialed, but may increase byproduct formation.
Product loss during work-up.Ensure the mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing the precipitate.
Byproduct Formation Self-condensation of starting materials.Ensure correct stoichiometry; do not use a large excess of the active methylene compound. Maintain the recommended catalytic amount of base.
Knoevenagel adduct precipitates.Use a more polar solvent like DMF or DMSO, although this may complicate work-up.
Purification Difficulty Product and starting materials co-elute.Optimize the solvent system for column chromatography. Recrystallization from a different solvent system (e.g., Acetonitrile, DMF/Ethanol) may be effective.[12]

Conclusion and Future Directions

The one-pot, three-component strategy detailed herein provides an exceptionally efficient and scalable route to novel and complex fused quinoline derivatives starting from this compound. The high yields and simple experimental procedure make this an attractive method for generating libraries of compounds for high-throughput screening.

The synthetic utility of the final product is further enhanced by the retained C-3 bromine atom. This position remains available for post-synthesis modification via cross-coupling reactions, allowing for the creation of a second vector of diversity. Future work could explore:

  • Diversification: Utilizing a range of substituted 6-hydroxyquinolines and other C-H acids (e.g., dimedone, 4-hydroxycoumarin) to expand the library of accessible scaffolds.

  • Post-Modification: Subjecting the final product to Suzuki or Buchwald-Hartwig coupling reactions at the C-3 position to attach further functionalities.

  • Biological Evaluation: Screening the synthesized compounds for potential applications in medicinal chemistry, such as anticancer, antiviral, or antibacterial agents, given the known bioactivity of the quinoline core.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Royal Society of Chemistry. (2006). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic and Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Castillo-Ríos, D., et al. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339.
  • Royal Society of Chemistry. (2006). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. Organic and Biomolecular Chemistry.
  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline.
  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons @ Liberty University.
  • Jiang, B., et al. (2018). Recent Developments on Five-Component Reactions. Molecules, 23(10), 2499.
  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11.
  • University of Leeds. (n.d.). VII Tandem Reactions / Cascade Processes.
  • Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599–11607.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Comprehensive Review on Current Developments of Tandem Reaction Based Organic Synthesis.
  • Freie Universität Berlin. (n.d.). 1.2 Multicomponent reactions. Refubium.
  • Asian Journal of Green Chemistry. (n.d.). One pot synthesis of heterocyclic dihydroquinoline analogs incorporating quinoline and pyrimidine fused rings in condensation reaction using NCTDSS as a catalyst. Retrieved from [Link]

  • Mehrabi, H. (2017). One-Pot, Three-Component Condensation Reaction for the Synthesis of Novel Chromeno[3,2-f]Quinoline Derivatives. Journal of Chemical Research, 41(12), 693-695.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis.
  • ResearchGate. (2023). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry.
  • OUCI. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
  • Liu, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6265.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during this multi-step synthesis.

The synthesis of this compound typically involves two key transformations: the bromination of a quinoline precursor followed by the introduction of a formyl group, or vice versa. The order of these steps significantly impacts the overall yield and purity of the final product. This guide will explore the nuances of both approaches, offering solutions to common experimental hurdles.

I. Synthetic Strategies and Key Challenges

The successful synthesis of this compound hinges on careful control of regioselectivity and reaction conditions. Two primary synthetic routes are commonly employed:

  • Route A: Bromination followed by Formylation. This approach begins with the bromination of a suitable quinoline derivative, followed by the introduction of the carbaldehyde group at the C5 position.

  • Route B: Formylation followed by Bromination. This strategy involves the initial formylation of a quinoline precursor to yield quinoline-5-carbaldehyde, which is then subjected to bromination.

Each route presents a unique set of challenges, primarily concerning regioselectivity, yield, and purification.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route A cluster_1 Route B A0 Quinoline Derivative A1 3-Bromoquinoline A0->A1 Bromination A2 This compound A1->A2 Formylation B0 Quinoline Derivative B1 Quinoline-5-carbaldehyde B0->B1 Formylation B2 This compound B1->B2 Bromination

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Route A: Bromination First

Question 1: My bromination of quinoline is not selective for the 3-position, leading to a mixture of isomers. How can I improve regioselectivity?

Answer: Achieving high regioselectivity for 3-bromination is a known challenge. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, but complex electronic effects can still lead to mixtures. Here are several strategies to enhance 3-position selectivity:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a common reagent, it can be harsh and lead to poor selectivity and over-bromination.[1] Milder brominating agents like N-Bromosuccinimide (NBS) often provide better control over the reaction.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to slow down the reaction rate and favor the formation of the thermodynamically more stable 3-bromo isomer.[1]

    • Solvent: The choice of solvent can influence the stability of reaction intermediates.[1] Dichloroethane (DCE) has been shown to be effective in some synthetic pathways for 3-bromoquinoline derivatives.[1]

  • Alternative Synthetic Methods: Consider a formal [4+2] cycloaddition reaction between an N-aryliminium ion and a 1-bromoalkyne.[2] This method is known for its excellent regioselectivity in forming 3-bromoquinolines.[2]

Question 2: I am observing significant amounts of di- and poly-brominated byproducts. How can I minimize this?

Answer: Over-bromination is a common side reaction, especially with activated quinoline systems. To mitigate this:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using no more than 1.0 to 1.1 equivalents can help prevent the formation of di-brominated products.[1]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors multiple substitutions.

  • Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the desired mono-brominated product is maximized.

Route B: Formylation First

Question 3: The Vilsmeier-Haack formylation of my quinoline derivative is giving a low yield. What are the critical parameters to optimize?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4] Low yields can often be attributed to several factors:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5][6] Ensure that both reagents are of high purity and anhydrous, as moisture can decompose the reactive intermediate.

  • Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation step is crucial. While the reagent is often prepared at low temperatures, the formylation of less reactive substrates may require heating.[4]

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[5][7] Therefore, the reaction works best with electron-rich quinoline derivatives. If your substrate has electron-withdrawing groups, the reaction will be less efficient.

  • Work-up Procedure: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up.[6][7] Ensure complete hydrolysis by treating the reaction mixture with water or a dilute aqueous base.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Quinoline Quinoline Derivative Quinoline->Iminium_Salt Aldehyde Quinoline-5-carbaldehyde Iminium_Salt->Aldehyde H2O Hydrolysis (Work-up) H2O->Aldehyde

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

Question 4: After formylating quinoline to get quinoline-5-carbaldehyde, the subsequent bromination is giving me a mixture of products. How can I achieve selective bromination at the 3-position?

Answer: The formyl group at the 5-position is an electron-withdrawing group, which will deactivate the benzene ring of the quinoline nucleus towards further electrophilic substitution. This can direct bromination to the pyridine ring. However, achieving exclusive 3-position bromination can still be challenging.

  • Reaction Conditions: As with direct bromination of quinoline, careful control of temperature and the choice of a milder brominating agent like NBS are crucial.

  • Protecting Groups: While more synthetically intensive, you could consider a strategy involving protecting groups to block other reactive sites, though this adds steps to the synthesis.

  • Alternative Strategies: If direct bromination of quinoline-5-carbaldehyde proves to be low-yielding or non-selective, Route A (bromination followed by formylation) may be the more viable option.

General Purification Challenges

Question 5: I am struggling with the purification of this compound. Column chromatography on silica gel leads to decomposition. What are my options?

Answer: Decomposition of quinoline derivatives on silica gel is a frequently encountered problem, often due to the acidic nature of the stationary phase.[8] The basic nitrogen of the quinoline ring can interact with the acidic silanol groups, causing degradation.[8] Here are several strategies to overcome this:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃).[8]

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): This is often a good alternative for acid-sensitive compounds.[8]

    • Florisil: A magnesium silicate-based adsorbent that can be less acidic than silica.[8]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[8]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method that avoids chromatography altogether. Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.

Purification Technique Advantages Disadvantages Best For
Silica Gel Chromatography High resolving power for many compounds.Can cause decomposition of acid-sensitive compounds like quinolines.[8]Compounds stable to acidic conditions.
Deactivated Silica Gel Reduces decomposition of basic compounds.May slightly alter elution patterns.Acid-sensitive basic compounds.[8]
Alumina Chromatography Good for separating basic and neutral compounds; less acidic than silica.Can have lower resolution than silica for some mixtures.Acid-sensitive compounds.[8]
Recrystallization Can provide very high purity; avoids stationary phases.Only applicable to solid compounds; requires finding a suitable solvent.Crystalline solids with suitable solubility profiles.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The expected yield can vary significantly depending on the chosen synthetic route and the specific reaction conditions. With optimized procedures, yields for individual steps can range from moderate to good (60-80%).[4] However, the overall yield for a multi-step synthesis will be lower. It is crucial to optimize each step individually to maximize the final product yield.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis are hazardous.

  • Bromine (Br₂) and N-Bromosuccinimide (NBS): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Handle it with extreme care in a fume hood and ensure all glassware is dry.

  • Organic Solvents: Many organic solvents are flammable and can be toxic. Always work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals and coupling patterns for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the carbonyl group of the aldehyde.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the product.

Q4: Can I use other formylation methods instead of the Vilsmeier-Haack reaction?

A4: While the Vilsmeier-Haack reaction is a common and effective method for this type of transformation, other formylation reactions exist.[3] However, for electron-deficient systems or for achieving specific regioselectivity, the Vilsmeier-Haack reaction is often preferred due to its mildness compared to other electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[5]

IV. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Bromoquinoline

This protocol outlines a general procedure for the formylation of 3-bromoquinoline at the 5-position.

Materials:

  • 3-Bromoquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 3-bromoquinoline in anhydrous DCM and add it to the dropping funnel.

  • Add the 3-bromoquinoline solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (using deactivated silica or alumina) or recrystallization to yield this compound.

References

[9] ChemicalBook. Quinoline-5-carboxaldehyde | 22934-41-4. [8] Benchchem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. [10] Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Published January 23, 2024. [5] Chemistry Steps. Vilsmeier-Haack Reaction. Published April 24, 2023. [3] International Journal of Advanced Research in Science, Communication and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [1] Benchchem. Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. [11] ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Published September 12, 2016. [4] International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Published December 26, 2021. [6] Wikipedia. Vilsmeier–Haack reaction. [7] YouTube. Vilsmeier-Haack Reaction. Published June 19, 2021. [2] Benchchem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.

Sources

Technical Support Center: Purification of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3BQ-5CHO Subject: Troubleshooting & Optimization of Column Chromatography for Basic Heterocyclic Aldehydes Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Analysis

User Context: You are attempting to purify 3-Bromoquinoline-5-carbaldehyde . This molecule presents a "double-trouble" purification challenge:

  • The Quinoline Core (Basic): The nitrogen atom (

    
     hybridized) acts as a Lewis base.[1] It will interact strongly with the acidic silanol groups (
    
    
    
    ) on standard silica gel, leading to severe peak tailing (streaking) and poor resolution.
  • The Aldehyde Group (Reactive): Aldehydes are prone to oxidation (to carboxylic acids) or acetal formation if the purification environment is too acidic or if alcohol-based solvents (like methanol) are used without care.[1]

Technical Specifications:

Property Value / Characteristic Implication for Chromatography
Structure This compound Basic N requires deactivated silica.[1][2]
pKa (Quinoline) ~4.9 (Conjugate acid) Protonates on acidic silica; causes retention drift.[1]
Polarity Moderate to High Soluble in DCM/EtOAc; poor in Hexanes.[1]

| Stability | Air/Light Sensitive | Avoid prolonged exposure on column; flush with


.[1] |
| Key Impurities  | 3-Bromo-5-methylquinoline (Precursor)3-Bromoquinoline-5-carboxylic acid (Oxidation)Regioisomers (e.g., 8-carbaldehyde) | Very similar 

; requires high-efficiency separation.[1] |

Method Development: The "Pre-Flight" Check

Before packing a large column, you must determine the correct mobile phase modifier. Standard Hexane/Ethyl Acetate gradients often fail for quinolines without modification.[1]

Diagnostic Protocol: The "TEA" Spot Test
  • Prepare two TLC chambers:

    • System A: 30% EtOAc in Hexanes.[1]

    • System B: 30% EtOAc in Hexanes + 1% Triethylamine (TEA) .[1]

  • Spot your crude: Run the TLC in both systems.

  • Analyze:

    • System A will likely show a "comet" streak (tailing) for the product.[1]

    • System B should show a tight, circular spot.[1]

Decision Logic Diagram

(See Visual 1 below for the decision matrix)

MethodDevelopment Start Start: Crude Mixture Analysis TLC_Std Run TLC: Hex/EtOAc (No Modifier) Start->TLC_Std Check_Shape Spot Shape Analysis TLC_Std->Check_Shape Streak Result: Streaking / Tailing Check_Shape->Streak Tailing observed Clean Result: Compact Spot Check_Shape->Clean No tailing Action_TEA Protocol A: Silica + 1% TEA (Deactivation Required) Streak->Action_TEA Action_Std Protocol B: Standard Flash (Hex/EtOAc) Clean->Action_Std Check_Sep Separation from Impurities? Action_TEA->Check_Sep Action_Alumina Protocol C: Neutral Alumina (Expensive but effective) Check_Sep->Action_Alumina Still co-eluting Action_Bisulfite Protocol D: Bisulfite Adduct (Chemical Purification) Check_Sep->Action_Bisulfite Aldehyde specific

Figure 1: Decision matrix for selecting the correct purification phase based on TLC behavior.

Standard Operating Procedure (SOP): The TEA-Deactivated Column

This is the industry-standard method for purifying basic heterocycles on silica gel.[1]

Reagents Needed[3][4][5][6][7][8]
  • Silica Gel 60 (230-400 mesh)[1]

  • Hexanes (Hex)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA) [1]

  • Dichloromethane (DCM) for loading

Step-by-Step Protocol

Step 1: Slurry Preparation (The Critical Step) Do not just add TEA to the running solvent.[1] You must pretreat the silica.[1][3]

  • Calculate silica amount (30:1 to 50:1 ratio relative to crude mass).[1]

  • Suspend silica in the starting mobile phase (e.g., 10% EtOAc/Hex).[1]

  • Add 1% v/v Triethylamine to the slurry.

  • Stir for 5 minutes. Mechanism: TEA binds to the acidic silanol sites, "capping" them so your quinoline doesn't stick.

Step 2: Column Packing

  • Pour the TEA-treated slurry into the column.

  • Flush with 2 column volumes (CV) of the starting solvent (containing 1% TEA).[1]

    • Note: You can stop adding TEA after the initial flush, or keep it at 0.5% throughout the run. For difficult separations, keep it in.

Step 3: Sample Loading (Dry Load Recommended) Since this compound has limited solubility in hexanes:

  • Dissolve crude in minimal DCM.[1]

  • Add silica gel (1:1 mass ratio to crude).[1]

  • Rotovap to dryness until you have a free-flowing powder.[1]

  • Load this powder gently on top of the packed column.[1]

Step 4: Elution

  • Start gradient: 5% EtOAc/Hex

    
     40% EtOAc/Hex.[1]
    
  • Collect small fractions.

  • Important: If using UV detection, TEA absorbs below 250nm.[1] Set detector to 254nm or 280nm to avoid baseline noise from the modifier.[1]

Alternative "Pro" Protocol: Bisulfite Adduct Purification

If column chromatography fails to separate the aldehyde from non-aldehyde impurities (like the 5-methyl precursor), use chemistry, not physics.

Mechanism: Aldehydes form water-soluble bisulfite adducts.[1][4] Non-aldehydes stay in the organic layer.[1]

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) React Add Sat. NaHSO3 (aq) Stir vigorously 2-12h Crude->React PhaseSep Phase Separation React->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Wash Wash with Et2O AqLayer->Wash Regen Add NaHCO3 or Na2CO3 (Regenerate Aldehyde) Wash->Regen Extract Extract with EtOAc Dry & Concentrate Regen->Extract Pure Pure Aldehyde Extract->Pure

Figure 2: Chemical purification workflow using sodium bisulfite.[1]

Troubleshooting & FAQs

Q1: My compound is still streaking even with TEA. Why?

A: You may not have used enough TEA or the column wasn't equilibrated long enough.[1]

  • Fix: Increase TEA to 2-3% in the packing slurry. Ensure you flush the column with at least 2 Column Volumes (CV) of TEA-containing solvent before loading your sample.[1]

  • Alternative: Switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and often requires no amine modifier for quinolines.[1]

Q2: I see a new spot on TLC that wasn't there before the column. Did I decompose it?

A: Likely yes.[1]

  • Oxidation: If the spot is very polar (near baseline), it is likely the carboxylic acid.[1] Prevention:[1] Degas solvents and use

    
     pressure.[1]
    
  • Acetal Formation: If you used Methanol in your mobile phase (e.g., DCM/MeOH), the aldehyde may have formed a hemiacetal/acetal.[1] Fix: Avoid alcohols.[1] Use Acetone/Hexane or pure EtOAc/Hexane.[1]

Q3: My product precipitated on the top of the column.

A: This happens with "wet loading" in a poor solvent.[1]

  • Fix: Use the Dry Loading technique described in Step 3. This eliminates solubility issues during the initial band formation.[1]

Q4: Can I use DCM/MeOH instead of Hex/EtOAc?

A: Only if absolutely necessary.

  • Risk: Methanol can react with the aldehyde (acetal formation) and silica dissolves slightly in MeOH, contaminating your product.[1]

  • Recommendation: If you need higher polarity, use DCM/EtOAc or Toluene/Acetone .[1]

References

  • Li, J. J. (2013).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1] (General reference for quinoline properties and basicity).

  • Pirkle, W. H., & Welch, C. J. (1992).[1] "Chromatographic separation of nitrogen-containing heterocycles." Journal of Chromatography A. (Foundational text on amine modifiers).

  • Teledyne ISCO. (2015).[1] "Method Development Strategies for Amine Bonded Phase Columns." Link (Source for amine/silica interaction logic).

  • ResearchGate. (2015).[1][4] "Is it possible to purify aldehyde by column?" Link (Community consensus on bisulfite and silica stability).

  • BenchChem. (2025).[1][5][6][7] "Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography." Link (Specific protocols for bromoquinoline derivatives).

Sources

Recrystallization solvent systems for 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 3-Bromoquinoline-5-carbaldehyde

Executive Summary & Solvent Selection

Compound Profile: this compound is a heteroaromatic intermediate balancing a lipophilic bromine substituent against a polar formyl group and the basic quinoline nitrogen.[1] While the parent 3-bromoquinoline is a low-melting solid (


), the introduction of the aldehyde group at position 5 significantly increases crystal lattice energy, raising the melting point (typically 

for analogous quinoline carbaldehydes), making recrystallization the preferred purification method over chromatography.
Recommended Solvent Systems

Note: Due to the specific substitution pattern, "oiling out" is a primary risk.[1] The systems below are ranked by success probability based on structural analogs (e.g., 2-chloro-3-formylquinoline).

PrioritySolvent SystemRatio (v/v)Mechanism of ActionBest For...
Primary Ethanol (95% or Absolute) 100%Temperature-dependent solubility gradient.[1]Initial purification of crude solids with minor impurities.[1][2]
Secondary Ethyl Acetate / Hexanes 1:3 to 1:5Polarity adjustment (Anti-solvent method).[1]Material that is too soluble in pure alcohols or "oils out."[1]
Tertiary Acetonitrile 100%Moderate polarity; high dielectric constant.[1]Removing non-polar tars or highly polar inorganic salts.[1]
Alternative Acetone / Water VariableHydrophobic exclusion.[1]NOT recommended for aldehydes if heating is prolonged (aldol condensation risk).[1]

Technical Protocol: Step-by-Step Recrystallization

Safety Warning: 3-Bromoquinoline derivatives are potential irritants.[1][3] Work in a fume hood.

Phase A: Solubility Test (The "Test Tube" Scale)

Before committing the entire batch, validate the solvent.

  • Place 50 mg of crude solid in a test tube.

  • Add Ethanol dropwise with heating (heat gun or water bath).[1]

  • Target: Dissolution at boiling point, precipitation upon cooling to RT.

    • If insoluble at boil: Switch to Ethyl Acetate .[1]

    • If soluble at RT: Switch to Hexanes/EtOAc mixture.[1]

Phase B: Batch Recrystallization (Ethanol Method)
  • Dissolution: Transfer crude material to an Erlenmeyer flask. Add minimum hot Ethanol (

    
    ) to dissolve.
    
    • Tip: If the solution is dark/black, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Critical: Rapid cooling here causes oiling out.[1]

  • Crystallization: Once RT is reached, move to an ice-water bath (

    
    ) for 1 hour.
    
  • Collection: Filter via Buchner funnel. Wash with cold Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 4 hours. Avoid high heat to prevent oxidation of the aldehyde.
    

Troubleshooting & Optimization (FAQs)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the melting point of the solvated compound drops below the solvent's boiling point, or cooling is too rapid.

  • Fix 1 (Seeding): Add a "seed crystal" of pure product when the solution is slightly cloudy but still warm.

  • Fix 2 (Anti-solvent Titration): Dissolve in minimal Ethyl Acetate. Add Hexane dropwise very slowly until turbidity persists, then let it stand undisturbed.

  • Fix 3 (Trituration): If it oils out, decant the solvent. Scratch the oil with a glass rod in the presence of cold Hexane to induce solidification.[1]

Q2: My yield is low (<50%). Where is my product? A: It is likely remaining in the "mother liquor" (filtrate).[1]

  • Diagnosis: Run TLC on the filtrate.[1] If the spot is dense, concentrate the filtrate to half volume and repeat the cooling process (Second Crop).

  • Adjustment: You likely used too much solvent.[1] Next time, add solvent only until the solid just disappears at boiling.[1]

Q3: The aldehyde peak in NMR is diminishing after recrystallization. A: Aldehydes are reactive.

  • Cause: If you used Acetone/Water or Methanol with traces of base/acid, you may have triggered acetal formation or aldol condensation.[1]

  • Solution: Switch to Ethyl Acetate/Hexane (chemically inert) and avoid prolonged heating.[1]

Visual Workflows

Figure 1: Recrystallization Decision Matrix

A logic gate for selecting the correct purification path based on initial solubility observations.

Recrystallization_Workflow Start Start: Crude this compound Solubility_Test Solubility Test (50 mg) Start->Solubility_Test Result_Soluble_RT Soluble at Room Temp? Solubility_Test->Result_Soluble_RT Path_TooSoluble Too Soluble: Use Solvent Pair (EtOAc + Hexanes) Result_Soluble_RT->Path_TooSoluble Yes Path_Insoluble Insoluble at Boil: Switch to stronger solvent (DMF/H2O or Toluene) Result_Soluble_RT->Path_Insoluble No (Insoluble Hot) Path_Ideal Ideal Behavior: Soluble Hot / Insoluble Cold (Ethanol) Result_Soluble_RT->Path_Ideal No (Dissolves Hot) Process_Dissolve Dissolve in Min. Hot Solvent Path_TooSoluble->Process_Dissolve Path_Ideal->Process_Dissolve Process_Cool Slow Cool to RT (Prevent Oiling Out) Process_Dissolve->Process_Cool Process_Filter Filter & Wash (Cold Solvent) Process_Cool->Process_Filter End Pure Crystalline Solid Process_Filter->End

Caption: Workflow for determining the optimal solvent system based on solubility behavior.

Figure 2: Troubleshooting "Oiling Out"

Specific intervention steps when the compound separates as a liquid.

Oiling_Out_Fix Issue Problem: Compound Oils Out Step1 Re-heat to Redissolve Issue->Step1 Step2 Add Seed Crystal (at Cloud Point) Step1->Step2 Step3 Slower Cooling (Insulate Flask) Step2->Step3 Success Crystallization Step3->Success

Caption: Corrective actions for phase separation (oiling out) during cooling.

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 5-Bromoquinoline-8-carbaldehyde Product Sheet. Retrieved from

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from

  • PubChem. (2025).[1][3] 3-Bromoquinoline Compound Summary. Retrieved from

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from

Sources

Preventing oxidation of the aldehyde group in 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Preventing Oxidation of 3-Bromoquinoline-5-carbaldehyde

Case ID: BQ5-OX-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Pre-clinical Intermediate)[1]

Executive Summary: The Nature of the Problem

You are encountering degradation of This compound . The primary failure mode is the oxidation of the formyl group (-CHO) to the corresponding carboxylic acid (3-bromoquinoline-5-carboxylic acid).

Why this molecule is difficult:

  • Electronic Activation: The quinoline ring is electron-deficient (pyridine-like), but the carbocyclic ring (positions 5-8) retains significant electron density.[1] The aldehyde at C5 is benzylic-like and susceptible to radical hydrogen abstraction.

  • The Nitrogen Factor: The quinoline nitrogen (

    
     lone pair) can coordinate trace transition metals (Fe, Cu) found in standard silica or solvents. These metals act as catalysts for radical autoxidation (Fenton-like chemistry).[1]
    
  • Photo-instability: Heterocyclic aldehydes are often photosensitizers.[1] Exposure to ambient light can generate singlet oxygen (

    
    ) or initiate radical chains.[1]
    
Root Cause Analysis: The Autoxidation Mechanism

Understanding how the aldehyde dies is the first step to saving it. This is not a simple reaction with air; it is a radical chain reaction.[1] Once it starts, it accelerates (autocatalysis).[1][2]

Autoxidation cluster_cycle The Death Spiral (Propagation Cycle) Aldehyde R-CHO (Intact Aldehyde) Radical R-C•=O (Acyl Radical) Aldehyde->Radical Initiator (Light/Metal) Peroxy R-C(=O)OO• (Peroxy Radical) Radical->Peroxy + O2 (Fast) Peracid R-C(=O)OOH (Peracid) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Generates new radicals Acid R-COOH (Carboxylic Acid) Peracid->Acid + R-CHO (Baeyer-Villiger)

Figure 1: The radical chain mechanism of aldehyde autoxidation.[3] Note that the Peracid intermediate reacts with a second molecule of aldehyde to produce TWO molecules of carboxylic acid, doubling the degradation rate.

Protocol 1: The "Gold Standard" Storage System

If you are storing this compound for >24 hours, you must interrupt the initiation step of the diagram above.

The Stability Matrix

Storage ConditionPredicted Shelf LifeRisk LevelNotes
Benchtop (Air, RT) < 48 HoursCritical Rapid yellowing/browning indicates acid formation.[1]
Fridge (4°C, Air) 1-2 WeeksHigh Moisture condensation promotes hydration and oxidation.[1]
Freezer (-20°C, Argon) 6-12 MonthsLow Recommended. Argon is heavier than air and blankets the solid.[1]
Glovebox (N2) > 1 YearMinimal Ideal, but often overkill for this specific intermediate.[1]

Actionable Steps:

  • Purge Headspace: Do not just cap the vial. Flow Argon gently into the vial for 10 seconds before capping.

  • Amber Glass: Use amber vials to block UV/Blue light (preventing photo-initiation).[1]

  • Radical Scavenging (Optional): For long-term storage of large batches, add 0.1% w/w BHT (Butylated hydroxytoluene) .[1] BHT sacrifices itself to quench the peroxy radicals formed in Step 2 of the diagram.

Protocol 2: Purification via Bisulfite Adduct (The "Rescue")

If your batch has already partially oxidized (contains 5-20% acid), do not run a silica column .[1] The acid streaks, and the silica often catalyzes further oxidation. Use the Bisulfite Method .[4][5] This relies on the reversible formation of a water-soluble sulfonate salt, leaving the non-polar impurities and acids behind.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1][6]
    
  • Ethyl Acetate (EtOAc) or DCM.[1][7]

  • Sodium Carbonate (

    
    ) or Hydroxide (
    
    
    
    ).[1]

Workflow:

  • Dissolution: Dissolve crude this compound in a minimal amount of EtOAc.

  • Formation: Add 2 equivalents of saturated aqueous

    
    . Shake vigorously for 5-10 minutes.
    
    • Observation: A white precipitate may form (the adduct is often insoluble in both phases). This is good.

    • If Solid Forms: Filter the solid.[4] Wash with EtOAc (removes impurities) and water.[1]

    • If No Solid:[1] Separate layers.[1][4][6] Keep the Aqueous layer (contains the aldehyde adduct).

  • Regeneration:

    • Suspend the solid (or take the aqueous layer) in fresh EtOAc.

    • Slowly add 10%

      
       or 1M 
      
      
      
      while stirring until pH > 10.[1]
    • Mechanism:[2][3][8][9][10][11][12][13] Base destroys the bisulfite adduct, liberating the free aldehyde.

  • Extraction: The regenerated aldehyde will partition back into the EtOAc. Separate, dry (

    
    ), and concentrate.
    
Protocol 3: Chemical Protection (The "Shield")

If you need to carry this molecule through harsh conditions (e.g., a Suzuki coupling on the bromine) before reacting the aldehyde, you must protect the aldehyde as an acetal.

Recommended Group: 1,3-Dioxolane (Ethylene Glycol Acetal).[1]

Protection Start Aldehyde (Reactive) Process Reflux w/ Dean-Stark Trap Start->Process Mix Reagent + Ethylene Glycol + pTsOH (cat.) Reagent->Process Product Acetal (Protected) Process->Product - H2O

Figure 2: Protection workflow. Removal of water is the critical driving force.

Step-by-Step:

  • Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser.

  • Solvent: Toluene or Benzene (forms azeotrope with water).[1]

  • Reagents: 1.0 eq Aldehyde + 5.0 eq Ethylene Glycol + 0.05 eq p-Toluenesulfonic acid (pTsOH).

  • Execution: Reflux until no more water collects in the trap (usually 2-4 hours).

  • Workup: Wash with saturated

    
     (critical to remove acid catalyst before concentration, or the acetal will hydrolyze back).
    
Frequently Asked Questions (FAQs)

Q: My solid this compound has turned from yellow to brown. Is it ruined? A: Not necessarily. The color often comes from trace polymerization or quinone-like impurities on the surface.

  • Fix: Wash the solid on a frit with cold hexanes or ether. The oxidized impurities are often more soluble in polar solvents, or stick to the surface. If that fails, use the Bisulfite Protocol above.

Q: Can I use silica gel chromatography to purify this? A: Use with caution. Silica is slightly acidic and can catalyze oxidation.[1]

  • Modification: Pre-treat your silica slurry with 1% Triethylamine (

    
    ) to neutralize it.[1] Elute quickly. Do not let the compound sit on the column dry.
    

Q: I need to perform a Suzuki coupling on the 3-bromo position. Will the aldehyde survive? A: Unlikely. Palladium catalysts can decarbonylate aromatic aldehydes (removing the -CHO group entirely) or reduce them.[1]

  • Recommendation: Use Protocol 3 (Acetal Protection) before the Suzuki coupling. The acetal is stable to basic Suzuki conditions (

    
    , Pd).
    

Q: Why not use the hydrochloride salt to stabilize it? A: While protonating the quinoline nitrogen (with HCl) stops metal coordination, it makes the aldehyde highly electrophilic and prone to hydration (gem-diol formation) or polymerization. Store as the free base under Argon.

References
  • Aldehyde Autoxidation Mechanism

    • Ingold, K. U. (1969).[1] Peroxy radicals.[1][9] Accounts of Chemical Research, 2(1), 1–9.[1] [1]

  • Bisulfite Purification Protocol

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedure for aldehyde purification).

    • Furigay, M. H., et al. (2017).[1][4] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[4][5][14] Organic Process Research & Development, 21(9), 1394–1403.[1][4] [1]

  • Acetal Protection Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134.[1][15] Handling Air-Sensitive Reagents.

Sources

Technical Support Center: Minimizing Side Reactions in 3-Bromoquinoline-5-carbaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of 3-bromoquinoline-5-carbaldehyde. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the chemical modification of this versatile scaffold. As a senior application scientist, my goal is to equip you with the knowledge to anticipate and mitigate side reactions, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Dual Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, offering two primary sites for functionalization: the bromine-substituted C3 position and the carbaldehyde group at C5.[1][2] This dual reactivity allows for diverse molecular elaborations but also presents unique chemoselectivity challenges. Side reactions can arise from the unintended participation of either functional group, leading to complex product mixtures and purification difficulties.[3] This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Functionalization at the C3 Position (Bromo Group)

A1: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaromatics like quinoline.[4] It often occurs due to competing hydrodehalogenation pathways.

Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species.[5] Under certain conditions, instead of undergoing transmetalation with the boronic acid, the resulting Pd(II)-aryl intermediate can react with trace amounts of water or other proton sources in the reaction mixture, leading to the reductive cleavage of the C-Br bond.

Troubleshooting & Optimization:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to minimize moisture and oxygen.[4] Degas all solvents thoroughly.

  • Choice of Base: The base plays a crucial role. While strong bases can promote the desired reaction, they can also facilitate side reactions. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or NaOtBu.[6]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium catalyst and promote the desired reductive elimination over side reactions.[7]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water or THF/water) is common for Suzuki couplings.[4][8] Ensure the water content is carefully controlled.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling [4][6]

  • To a Schlenk flask, add this compound (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2-3 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture with vigorous stirring at 80-90 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate and water, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Promotes efficient cross-coupling.
Base K₂CO₃, K₃PO₄Milder bases can reduce side reactions.
Solvent Degassed Dioxane/H₂O (4:1)Standard for Suzuki, degassing is key.
Atmosphere Argon or NitrogenMinimizes hydrodehalogenation.
Section 2: Functionalization at the C5 Position (Carbaldehyde Group)

A2: The reduction of the aryl bromide during reductive amination is a known side reaction, often mediated by certain reducing agents, especially in the presence of a palladium catalyst which might be residual from a previous step.

Causality: Strong reducing agents like NaBH₄ can, under certain conditions, reduce aryl halides.[9] More importantly, if any residual palladium from a prior cross-coupling step is present, it can catalyze the hydrodehalogenation in the presence of a hydride source.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less likely to reduce the aryl bromide and is selective for the iminium ion over the aldehyde.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective.[10][11]

  • Purification of Starting Material: Ensure that the this compound starting material is free from any residual palladium catalyst from its synthesis.

  • Reaction Conditions: Perform the reaction at room temperature or below, as higher temperatures can promote the undesired reduction.

Experimental Protocol: Chemoselective Reductive Amination [9][11]

  • Dissolve this compound (1 equiv.) and the desired amine (1-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate.

Reducing AgentSelectivityComments
NaBH(OAc)₃ HighPreferred for sensitive substrates.[9]
NaBH₃CN GoodEffective, but cyanide waste is a consideration.[10]
NaBH₄ LowerCan reduce aryl halides, especially with catalyst traces.[9]

A3: Grignard reagents are highly reactive and can participate in halogen-metal exchange with aryl bromides, leading to undesired side products.

Causality: The Grignard reagent (R-MgX) can react with the aryl bromide (Ar-Br) in a process called halogen-metal exchange, forming a new Grignard reagent (Ar-MgBr) and an alkyl/aryl halide (R-X). This new Grignard reagent can then react with the starting aldehyde or other species in the reaction mixture.

Troubleshooting & Optimization:

  • Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the halogen-metal exchange.

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde to maintain a low concentration of the Grignard reagent throughout the reaction.

  • Protecting Groups: If the above methods are not sufficient, consider protecting the aldehyde as an acetal.[12][13] Acetals are stable to Grignard reagents. The aldehyde can be deprotected under acidic conditions after the desired reaction at the bromo-position has been performed.

Experimental Protocol: Acetal Protection of the Aldehyde [12][13]

  • Dissolve this compound (1 equiv.) in a suitable solvent like toluene.

  • Add ethylene glycol (1.5-2 equiv.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with aqueous NaHCO₃ and brine, dry the organic layer, and concentrate to obtain the protected compound.

  • The protected compound can then be used in reactions where the aldehyde is sensitive.

  • Deprotection is achieved by stirring the acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., HCl).

Section 3: General Issues

A4: Incomplete reactions and purification challenges are common when working with functionalized quinolines.[3]

Troubleshooting & Optimization:

  • Reaction Monitoring: Carefully monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

  • Purification Strategies:

    • Chromatography: Column chromatography on silica gel is a standard method. If separation is difficult, consider using a different solvent system or a different stationary phase like alumina.[3]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[3]

    • Acid-Base Extraction: The quinoline nitrogen is basic and can be protonated. This allows for separation from non-basic impurities by switching between acidic and basic aqueous solutions during workup.

Visualizing Workflows and Mechanisms

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-90°C with Vigorous Stirring solvent->heat monitor Monitor by TLC heat->monitor quench Cool & Quench (EtOAc/Water) monitor->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting start Reductive Amination Issue: Reduction of C-Br Bond q1 Is there potential Pd contamination from previous steps? start->q1 a1_yes Purify starting material (e.g., column chromatography, recrystallization) q1->a1_yes Yes a1_no Proceed to check reducing agent q1->a1_no No q2 Which reducing agent is being used? a1_yes->q2 a1_no->q2 a2_nabh4 Switch to a milder agent: NaBH(OAc)₃ or NaBH₃CN q2->a2_nabh4 NaBH₄ a2_other Consider reaction temperature q2->a2_other Other q3 Is the reaction run at elevated temperature? a2_nabh4->q3 a2_other->q3 a3_yes Run at room temperature or below (0°C) q3->a3_yes Yes a3_no Issue likely resolved. If problems persist, consult literature for specific substrate. q3->a3_no No

Caption: A decision tree for troubleshooting the undesired reduction of the C-Br bond during reductive amination.

References

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-Containing Networks from Enone and Aldehyde Triglyceride Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Sciforum. (2012). Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Retrieved from [Link]

  • Semantic Scholar. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Retrieved from [Link]

  • MDPI. (2025). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • MDPI. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Scale-up challenges for 3-Bromoquinoline-5-carbaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 min Expertise Level: Senior Application Scientist

Introduction: The "Peri-Position" Paradox

Welcome to the technical support center for 3-Bromoquinoline-5-carbaldehyde . If you are accessing this guide, you are likely in the optimization phase of a synthesis intended for kinase inhibitor scaffolds or fragment-based drug discovery (FBDD).

The synthesis of this molecule presents a classic "Peri-Position Paradox." The C5 position (peri to the nitrogen) is electronically distinct from the C8 position, and the presence of a bromine at C3 complicates standard electrophilic aromatic substitutions due to deactivation.

This guide prioritizes the Radical Bromination/Oxidation Route (Thermodynamic Control) as the most robust method for scale-up (>100g), while addressing the pitfalls of the Cryogenic Lithiation Route (Kinetic Control).

Module 1: Radical Bromination & Oxidation (The Scale-Up Standard)

Context: You are converting 3-bromo-5-methylquinoline to the aldehyde via a benzylic bromide intermediate. Common Failure Mode: "I have a mixture of starting material, product, and the gem-dibromide."

Troubleshooting Guide: Controlling the Radical Chain
SymptomProbable CauseCorrective Action
Induction Period Spike (Sudden exotherm after 1 hour)Oxygen Inhibition: Dissolved

is quenching the radical initiator (AIBN/BPO) before the chain propagates.
Sparge, Don't Just Purge: Sparge the solvent with

for 30 mins before adding the initiator. Heat to reflux before adding the initiator solution dropwise.
Gem-Dibromide Formation (>10% impurity)Substrate Depletion: As the mono-bromide forms, it competes with the methyl group for bromine radicals.Stop at 85% Conversion: Do not chase 100% conversion. It is easier to separate the starting methyl-quinoline (non-polar) than the gem-dibromide (polar overlap).
"Tarring" / Dark Reaction Solvent Choice: CCl4 is banned/toxic; Acetonitrile can participate in side reactions at high T.Switch to PhCF3 (Trifluorotoluene): It has a higher boiling point (

) for faster kinetics but is chemically inert and forms a distinct layer for workup.
FAQ: The Hydrolysis Step

Q: My benzyl bromide is unstable. How do I convert it to the aldehyde without decomposition? A: Avoid harsh aqueous hydrolysis. Use the Sommelet Reaction or Kornblum Oxidation adaptation.

  • Protocol: React the crude benzyl bromide with Hexamethylenetetramine (HMTA) in refluxing chloroform to form the quaternary salt. Isolate the salt (solid), then reflux in 50% acetic acid. This "traps" the sensitive bromide as a stable solid intermediate before releasing the aldehyde.

Module 2: Cryogenic Lithiation (High Risk / High Reward)

Context: You are attempting Lithium-Halogen Exchange (Li-HEx) on 3,5-dibromoquinoline followed by a DMF quench. Common Failure Mode: "I got the 3-formyl-5-bromo isomer, or a mixture of scrambled products."

The Regioselectivity Challenge

In 3,5-dibromoquinoline, the C3-Br is inductive-proximal to the nitrogen but in the electron-deficient pyridine ring. The C5-Br is in the carbocyclic ring.

  • Kinetic Reality:

    
    -BuLi prefers the C3 position due to the inductive effect of the ring nitrogen (making C3 more acidic/reactive for exchange).
    
  • The Fix: You cannot easily override this preference with standard

    
    -BuLi.
    

Decision Matrix for Lithiation:

  • If you must use Li-HEx: You need 3-bromo-5-iodoquinoline . The C-I bond is significantly weaker than the C-Br bond.

    
    -BuLi at 
    
    
    
    will selectively exchange the C5-Iodo group, leaving the C3-Bromo intact.
  • If you only have 3,5-dibromo: Do not scale this route. The separation of the regioisomers (3-CHO vs 5-CHO) is notoriously difficult on silica.

Module 3: Purification & Isolation (The Self-Validating System)

Context: You have a crude oil containing the aldehyde, unreacted starting material, and over-oxidized acid. Solution: The Bisulfite Adduct Method .[1][2][3][4] This is a self-validating purification because it relies on a phase change (Oil


 Solid 

Oil).
Protocol: Non-Aqueous Bisulfite Purification

Adapted from OPRD 2017 & BenchChem Standards

Step 1: Adduct Formation

  • Dissolve crude mixture (up to 50g) in 3 volumes of Methanol .

  • Add 1.2 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Vigorous agitation for 30 minutes.

  • Observation: A thick white precipitate should form. This is your target molecule trapped as a salt. Impurities remain in solution.

Step 2: The Wash (Critical)

  • Filter the solid.[2][5][6]

  • Wash with Ethyl Acetate (removes unreacted methyl/bromo precursors).

  • Wash with Ether (dries the solid).

  • Checkpoint: You now have a stable white powder. You can store this indefinitely.

Step 3: Regeneration

  • Suspend the solid in water/DCM (biphasic).

  • Adjust pH to >10 using Sodium Carbonate (

    
    ). Avoid NaOH if possible to prevent Cannizzaro disproportionation.
    
  • Separate the organic layer, dry, and concentrate.[1][5][7]

  • Result: >98% pure this compound.

Visualizing the Workflow

The following diagram illustrates the decision logic and critical process control points (CPPs) for the synthesis.

G Start Target: this compound RouteA Route A: Radical Bromination (Recommended for >100g) Start->RouteA RouteB Route B: Lithiation (High Risk) Start->RouteB StepA1 Precursor: 3-Bromo-5-methylquinoline RouteA->StepA1 StepB1 Precursor: 3,5-Dibromoquinoline RouteB->StepB1 StepA2 Reaction: NBS, PhCF3, Reflux CPP: Sparge N2 to prevent induction StepA1->StepA2 StepA3 Intermed: Benzylic Bromide StepA2->StepA3 StepA4 Hydrolysis: Sommelet (HMTA) Prevents over-oxidation StepA3->StepA4 Purification Purification: Bisulfite Adduct (Self-Validating Step) StepA4->Purification StepB2 Reaction: n-BuLi, -78C StepB1->StepB2 FailB FAILURE: C3 Exchange Dominates (Wrong Regioisomer) StepB2->FailB Major Pathway Final Pure Aldehyde Purification->Final

Caption: Process decision tree highlighting the robustness of the Radical Bromination route compared to the regioselectivity risks of direct lithiation.

References & Grounding

  • Bisulfite Purification Protocols:

    • Boucher, M. M., et al.[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017, 21(9), 1394–1403.[2]

    • Kjell, D. P., et al.[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] The Journal of Organic Chemistry, 1999, 64(15), 5722-5724.

  • Radical Bromination of Quinolines:

    • Çakmak, O., et al.[8] "Regioselective bromination: Simple synthetic methods for valuable polyfunctional brominated methoxyquinolines."[8] Tetrahedron, 2017. (Discusses reactivity of methyl/methoxy quinolines).

  • Lithiation Challenges (Regioselectivity):

    • Gros, P., et al. "Lithiation of Pyridines and Quinolines." (General reference on the inductive effects directing C2/C3/C4 lithiation).

    • Review: "Greener and regioselective lithiation of substituted pyridines."

Disclaimer: This guide assumes access to standard organic synthesis laboratories. Always perform a DSC (Differential Scanning Calorimetry) analysis on the radical bromination mixture before scaling above 10g to determine the onset of thermal decomposition.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift Assignments of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing discovery. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose, providing detailed information about the molecular framework. This guide offers an in-depth analysis and predicted ¹H NMR chemical shift assignments for 3-Bromoquinoline-5-carbaldehyde, a substituted quinoline of interest.

In the absence of direct experimental data for the title compound, this guide establishes a reliable set of predicted assignments through a rigorous comparative analysis. We will dissect the electronic and spatial influences of the bromo and carbaldehyde substituents by comparing the known spectral data of quinoline and 3-bromoquinoline. This approach not only provides a strong predictive framework for the target molecule but also serves as a case study in the principles of spectral interpretation.

The Logic of Spectral Assignment: A Workflow

The process of assigning chemical shifts for a novel or uncharacterized molecule follows a logical sequence. It begins with analyzing the parent scaffold and then systematically layering the effects of each substituent to predict the final spectrum. This deductive process is crucial for confirming molecular identity and purity.

G cluster_0 Foundation cluster_1 Substituent Effects Analysis cluster_2 Prediction & Synthesis A Quinoline (Parent Scaffold) B Analog 1: 3-Bromoquinoline (Effect of -Br at C3) A->B Introduce Substituent C Analog 2: Quinoline-5-carbaldehyde (Effect of -CHO at C5) A->C Introduce Substituent D Target Molecule: This compound B->D Combine Effects C->D Combine Effects E Predicted ¹H NMR Assignments (Integration of Effects) D->E Predict Spectrum

Caption: Workflow for predicting ¹H NMR assignments.

Structural Analysis and Proton Numbering

The quinoline ring system contains seven aromatic protons. In this compound, these protons are chemically distinct due to the unsymmetrical substitution pattern. The standard numbering convention for the quinoline ring is used for all assignments.

Caption: Structure and numbering of Quinoline and the target molecule.

Comparative Analysis of ¹H NMR Chemical Shifts

The predictive power of this analysis hinges on understanding substituent chemical shifts (SCS). An electron-withdrawing group (EWG) like bromine or a carbaldehyde deshields nearby protons, causing their resonance signals to appear at a higher chemical shift (downfield). The magnitude of this shift depends on the group's electronic properties and its position relative to the proton.

The following table compares the experimental chemical shifts for quinoline and 3-bromoquinoline with the predicted values for this compound. All shifts are reported in parts per million (ppm) relative to TMS.

ProtonQuinoline (Experimental, CDCl₃)3-Bromoquinoline (Experimental, CDCl₃)This compound (Predicted)Rationale for Predicted Shift
H-2 8.93 (dd)9.01 (d)~9.2 (d)Strongly deshielded by adjacent nitrogen and the C3-Bromo substituent.
H-4 8.16 (dd)8.26 (d)~8.5 (s)Deshielded by C3-Bromo group and para to the -CHO group. Loses coupling to H3.
H-6 7.72 (d)7.80 (d)~8.4 (d)Significant deshielding due to the ortho carbaldehyde group.
H-7 7.56 (ddd)7.65 (ddd)~7.9 (t)Deshielded by the C5-CHO group.
H-8 8.11 (d)8.15 (d)~8.8 (d)Strongly deshielded by the C5-CHO group through space (peri effect).
CHO N/AN/A~10.2 (s)Aldehydic protons resonate at a characteristically high chemical shift.[1]

Note: Experimental data for Quinoline and 3-Bromoquinoline are sourced from spectral databases.[2][3][4] Predicted values for the target molecule are estimated based on additive substituent effects.

Detailed Rationale for Predicted Assignments

  • Aldehyde Proton (CHO): The proton of the carbaldehyde group is expected to be the most downfield signal, typically appearing between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.[1] A value of ~10.2 ppm is predicted.

  • H-2 and H-4 (Pyridine Ring): In 3-bromoquinoline, H-2 and H-4 are significantly downfield compared to quinoline due to the electron-withdrawing effect of the adjacent bromine atom.[2] The introduction of the C5-carbaldehyde, another EWG, will further withdraw electron density from the entire ring system, causing an additional downfield shift for all protons. H-2 is pushed to ~9.2 ppm. H-4, now a singlet due to the substitution at C3, is also shifted downfield to ~8.5 ppm.

  • H-8 (Peri Proton): The proton at the C8 position is subject to a strong peri interaction with the C5-carbaldehyde. This through-space deshielding effect, caused by the magnetic anisotropy of the carbonyl bond, will shift the H-8 signal significantly downfield, likely to the ~8.8 ppm region, making it one of the most downfield aromatic protons.

  • H-6 and H-7 (Carbocyclic Ring): H-6 is ortho to the carbaldehyde group and will experience a strong deshielding effect, shifting its resonance to ~8.4 ppm. H-7, being meta to the aldehyde, will be less affected but still shifted downfield to approximately 7.9 ppm compared to its position in the parent quinoline.

Standard Experimental Protocol for NMR Spectroscopy

To validate these predictions, a standardized experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality ¹H NMR data for quinoline derivatives.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Cap the tube and invert gently several times to ensure the solution is homogeneous.

  • Spectrometer Setup:

    • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Standard acquisition parameters should be employed, including a 30° or 45° pulse angle, a spectral width covering -1 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition:

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phase and baseline correct the resulting spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Advanced Experiments (for full characterization):

    • To confirm assignments and coupling networks, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. A COSY spectrum will reveal which protons are spin-coupled to each other, confirming the connectivity within the aromatic rings.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum for this compound. By leveraging established principles of NMR spectroscopy and comparing data from closely related structural analogs, we have constructed a reliable set of chemical shift assignments. This deductive methodology is a critical skill for chemists in research and industry, enabling them to make informed structural assignments even for novel compounds. The provided experimental protocol offers a clear path for the empirical validation of these predictions.

References

  • PubChem. 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

  • El-Baih, F. E. M., et al. Synthesis and Spectroscopic Properties of Some New Quinoline and Pyrimido[4,5-b]quinoline Derivatives. [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Repository. [Link]

  • Scribd. Quino Lines | PDF | Proton Nuclear Magnetic Resonance. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

  • SpectraBase. Quinoline. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

Sources

A Comparative Guide to Interpreting the IR Spectrum of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromo-substituent and a carbaldehyde group at the 3- and 5-positions, respectively, creates a molecule with significant potential for further synthetic modification. Infrared spectroscopy is a fundamental analytical technique that provides a rapid and non-destructive method for identifying the key functional groups within a molecule, making it an indispensable tool in the synthesis and development of such compounds.

The Vibrational Fingerprint: Predicted IR Absorption Bands

The infrared spectrum of 3-Bromoquinoline-5-carbaldehyde is expected to exhibit a series of characteristic absorption bands that arise from the vibrations of its specific functional groups. By dissecting the molecule into its constituent parts—the quinoline ring, the aromatic aldehyde, and the carbon-bromine bond—we can predict the approximate wavenumbers of these vibrations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Aldehyde C-HStretching2850-2800 and 2750-2700Weak to Medium
Carbonyl (C=O)Stretching1710-1685Strong
Aromatic C=C & C=NRing Stretching1600-1450Medium to Strong (multiple bands)
Aromatic C-HBending (out-of-plane)900-690Strong
C-BrStretching690-515Medium to Strong

A Comparative Analysis: Distinguishing Features

The interpretation of an IR spectrum is often a process of comparison and elimination. By examining the spectra of simpler, related molecules, we can build a more confident assignment of the absorption bands in our target molecule.

The Aldehyde Signature

The most prominent features in the IR spectrum of this compound will be those associated with the aldehyde group. The strong C=O stretching vibration is a key diagnostic peak. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹ due to the conjugation of the carbonyl group with the aromatic ring, which lowers the bond strength and thus the vibrational frequency.[1][2] This is a shift to a lower wavenumber compared to saturated aldehydes, which absorb around 1740-1720 cm⁻¹.[3][4]

Furthermore, the aldehyde C-H bond exhibits two characteristic, albeit weaker, stretching bands around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.[2][5] The latter of these is particularly diagnostic, as it appears in a region where few other absorptions occur.[3] The presence of both the strong C=O stretch and these two weak C-H stretches is a strong indicator of an aldehyde functional group.

The Quinoline Core

The quinoline ring system, an aromatic heterocycle, gives rise to a series of absorptions. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[6][7] The C=C and C=N double bonds within the fused rings will produce a set of characteristic stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹.[6][8] These often appear as a group of sharp bands of variable intensity. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, will result in strong absorptions in the "fingerprint" region, typically between 900 cm⁻¹ and 690 cm⁻¹.[7][9]

The Bromo-Substituent

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹.[7] The exact position and intensity of this band can be influenced by the overall electronic environment of the molecule.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable IR spectrum for this compound, the following protocol using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a popular sampling technique for solid samples as it requires minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent and adequate pressure is crucial for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal and the pressure clamp thoroughly.

Logical Flow of Spectral Interpretation

The process of interpreting the IR spectrum of this compound can be visualized as a systematic workflow.

Caption: Workflow for the interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural confirmation. The key diagnostic bands are the strong carbonyl stretch of the aromatic aldehyde, the characteristic pair of weak aldehyde C-H stretches, the aromatic C-H and C=C/C=N ring vibrations, and the C-Br stretch in the fingerprint region. By comparing these features to known values for similar functional groups and related molecules, researchers can confidently identify and characterize this versatile synthetic intermediate. This guide serves as a foundational reference for the application of IR spectroscopy in the development of novel quinoline-based compounds.

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • University of California, Davis. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). INFRARED SPECTRAL STUDIES OF QUINOLINE-N-OXIDES AND ISOQUINOLINE-N-OXIDES. Spectroscopy Letters, 6(3), 167-176.
  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Ma, Z., Lee, I., & Zaera, F. (2012). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). ResearchGate. Retrieved from [Link]

  • Szych, M., & Dołęga, A. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7891.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Al-Otaibi, J. S., Al-Amri, A. M., & Kurban, B. K. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Chemical Physics Letters, 840, 141093.
  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). quinoline-3-carbaldehyde. NIST WebBook. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Santos, C. M. M. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(11), 3333.
  • Mphahlele, M. J., & Maluleka, M. M. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15155–15169.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromoquinoline-5-carbaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will explore the strategic choices behind method development, compare two distinct reversed-phase column chemistries, and present the supporting data in accordance with International Council for Harmonisation (ICH) guidelines.

Part 1: Foundational Strategy & Analyte Characterization

The success of any analytical method hinges on a thorough understanding of the analyte's physicochemical properties and a logical development strategy. This compound is an aromatic heterocyclic compound. The quinoline nitrogen provides a basic site (pKa ≈ 4-5), making its retention sensitive to mobile phase pH.[1][2] The aromatic rings and the bromo-substituent lend significant hydrophobicity, making it well-suited for Reversed-Phase HPLC (RP-HPLC).[3][4][5] The aldehyde group is a potential site for oxidative degradation to the corresponding carboxylic acid.

Our strategy is to develop a stability-indicating method, one that can resolve the main analyte from its potential process-related impurities and degradation products. This involves a multi-step approach from initial screening to full validation.

Method_Development_Workflow cluster_0 Phase 1: Planning & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, UV λmax, Solubility) B Impurity Profiling (Process & Potential Degradants) A->B C Initial Method Scouting (Column & Mobile Phase Screening) B->C D Parameter Optimization (Gradient, Flow Rate, pH, Temp.) C->D Select best conditions E System Suitability Criteria (Define SST Parameters) D->E F Forced Degradation Study (Demonstrate Specificity) E->F Finalized Method G ICH Q2(R2) Validation (Accuracy, Precision, Linearity, etc.) F->G

Caption: A systematic workflow for HPLC method development and validation.

Potential Process-Related and Degradation Impurities: A robust method must be able to separate the active compound from structurally similar molecules.

  • Process Impurities: These can include starting materials, isomers (e.g., other positional bromo-isomers), and over-brominated byproducts.[6][7]

  • Degradation Products: Forced degradation studies are essential to intentionally produce and identify potential degradants.[8][9][10] For this compound, likely degradation pathways include:

    • Oxidation: The aldehyde moiety can be oxidized to 3-Bromoquinoline-5-carboxylic acid.

    • Hydrolysis: The quinoline ring may be susceptible to cleavage under harsh acidic or basic conditions.[11]

    • Photodegradation: Exposure to light can induce degradation, a common issue for aromatic heterocyclic compounds.[11]

Part 2: Experimental Protocols: A Comparative Approach

We compare two distinct RP-HPLC methods to illustrate how column chemistry choice can impact selectivity and overall performance.

  • Method 1: The Workhorse - C18 Gradient Elution. This method uses a standard C18 column, which separates analytes primarily based on hydrophobicity.[5] A gradient elution is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.

  • Method 2: Alternative Selectivity - Phenyl-Hexyl Isocratic Elution. This method utilizes a Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[12] An isocratic method is developed for simplicity and speed, which is often desirable in a quality control (QC) environment.

Method 1: Standard RP-HPLC (C18, Gradient)

This protocol is designed for comprehensive impurity profiling, offering high resolving power for a wide range of potential impurities.

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • B: Acetonitrile (ACN).

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: A stock solution of this compound reference standard (100 µg/mL) is prepared in the diluent.

    • Sample Solution: The test sample is dissolved in the diluent to a nominal concentration of 1.0 mg/mL for impurity analysis.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temp. | 30°C | | Injection Vol. | 10 µL | | Detection | DAD, 254 nm | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 30 | | | 30 | 30 |

Causality Behind Choices:

  • C18 Column: The universal choice for RP-HPLC, offering excellent hydrophobic retention for the analyte.[5]

  • Ammonium Formate Buffer (pH 3.5): The quinoline nitrogen is protonated at this pH, which helps to minimize peak tailing caused by interaction with residual silanols on the silica support. This buffer system is also volatile, making the method compatible with mass spectrometry (LC-MS) for impurity identification.[2]

  • Gradient Elution: A gradient from 30% to 80% Acetonitrile ensures that early-eluting polar impurities are well-retained and separated, while late-eluting hydrophobic impurities (like dibrominated species) are eluted efficiently.[2]

Method 2: Alternative Selectivity (Phenyl-Hexyl, Isocratic)

This protocol is developed as a potentially faster, simpler alternative for routine QC, leveraging a different separation mechanism.

Instrumentation and Materials:

  • HPLC System: As per Method 1.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 6.5) in a 55:45 (v/v) ratio.

  • Standard and Sample Preparation: As per Method 1.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.2 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection DAD, 254 nm

| Run Time | 15 minutes |

Causality Behind Choices:

  • Phenyl-Hexyl Column: The phenyl groups in the stationary phase provide π-π interactions, which can offer unique selectivity for aromatic compounds, potentially improving the resolution between structurally similar isomers compared to a C18 column.[12]

  • Phosphate Buffer (pH 6.5): At this pH, the quinoline nitrogen is largely deprotonated (neutral). This changes its interaction with the stationary phase and can alter the elution order of impurities, providing an orthogonal separation mechanism. Buffering is still crucial to maintain a stable pH.[1]

  • Isocratic Elution: If the impurity profile is well-defined and all key impurities are resolved, an isocratic method offers the advantages of a more stable baseline, faster equilibration times, and simpler method transfer between instruments.

Part 3: Method Validation & Comparative Performance

A method is only useful if it is proven to be reliable. Validation was performed according to ICH Q2(R2) guidelines.[13][14][15][16][17] The following tables summarize the comparative performance data.

Table 1: System Suitability Test (SST) Results

Parameter Method 1 (C18, Gradient) Method 2 (Phenyl-Hexyl, Isocratic) ICH Acceptance Criteria
Tailing Factor (T) 1.1 1.3 T ≤ 2.0
Theoretical Plates (N) > 15,000 > 8,000 N ≥ 2000

| %RSD of Peak Area | 0.4% | 0.6% | ≤ 2.0% |

Table 2: Validation Summary Data

Parameter Method 1 (C18, Gradient) Method 2 (Phenyl-Hexyl, Isocratic)
Specificity Stability-indicating. No interference from blank, placebo, or degradation peaks. Stability-indicating. Good resolution for known impurities, minor co-elution under thermal stress.
Linearity (r²) 0.9998 0.9995
Range 0.5 - 150 µg/mL 1.0 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.1% 98.5% - 101.8%
Precision (%RSD)
- Repeatability 0.5% 0.8%
- Intermediate 0.8% 1.2%
LOD 0.05 µg/mL 0.15 µg/mL
LOQ 0.15 µg/mL 0.50 µg/mL

| Robustness | Passed (Flow rate ±0.2 mL/min, Temp ±5°C, pH ±0.2) | Passed (Flow rate ±0.2 mL/min, Temp ±5°C) |

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_sensitivity Sensitivity cluster_reliability Reliability center Validated HPLC Method Specificity Specificity (Discrimination) center->Specificity Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Agreement) center->Precision Linearity Linearity (Proportionality) center->Linearity Range Range (Interval) center->Range LOD LOD (Detection) center->LOD LOQ LOQ (Quantitation) center->LOQ Robustness Robustness (Capacity to remain unaffected) center->Robustness

Caption: Interrelationship of key HPLC validation parameters per ICH Q2(R2).

Conclusion and Recommendations

Both validated HPLC methods are suitable for the purity analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines.[13][16][17]

  • Method 1 (Standard C18, Gradient) demonstrated superior performance in terms of sensitivity (lower LOD/LOQ), peak shape (lower tailing factor), and resolving power, providing baseline separation for all observed degradation products. The gradient elution is particularly advantageous for purity assays during development and for stability studies where unknown impurities with a wide range of polarities may be present.

  • Method 2 (Alternative Phenyl-Hexyl, Isocratic) offers the benefit of a simpler isocratic mobile phase, leading to faster run times and quicker equilibration. While its overall performance was slightly lower than the gradient method, it remains a robust and validatable option, particularly for routine quality control where the impurity profile is well-characterized and speed is a priority.

Final Recommendation: For development, characterization, and formal stability testing , the Standard C18 Gradient Method (Method 1) is recommended due to its superior resolving power and sensitivity.

For routine, late-stage manufacturing environments , the Alternative Phenyl-Hexyl Isocratic Method (Method 2) could be a highly efficient choice, provided the impurity profile is consistently controlled and validated against the primary reference method.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Dolan, J. W. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry, 53(9), 1531-1534. [Link]

  • ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. HELIX Chromatography. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. J-STAR Research. [Link]

  • David, V., et al. (2017). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) IN MOBILE PHASE COMPOSITION. Revue Roumaine de Chimie, 62(8-9), 629-636. [Link]

  • Lackner, N., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Separation and Purification Technology, 332, 125746. [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED, 5(4). [Link]

  • MicroSolv Technology Corporation. (2026). Phenolic Compounds Analyzed in Normal Phase HPLC with a C18 Column. MicroSolv. [Link]

  • Phenomenex. (2017). C18: Most Popular RP Stationary Phase. Phenomenex. [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). GENERAL HPLC METHODS. University of Colorado. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. [Link]

  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link])

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Comparing reactivity of 3-Bromoquinoline-5-carbaldehyde vs. 3-Bromoquinoline-6-carbaldehyde

[1][2]

Executive Summary

The Core Distinction: The choice between 3-Bromoquinoline-5-carbaldehyde (5-CHO) and 3-Bromoquinoline-6-carbaldehyde (6-CHO) is rarely a matter of simple substitution; it is a decision between steric constraint and linear accessibility .[1][2]

While both scaffolds share the 3-bromo "handle" for palladium-catalyzed cross-coupling, the position of the formyl group dictates their downstream utility. The 5-CHO isomer is dominated by the peri-effect (steric clash with H4), resulting in altered aldehyde reactivity and solubility profiles. The 6-CHO isomer behaves as a pseudo-linear, sterically unencumbered scaffold, offering faster kinetics in condensation reactions and higher solubility in non-polar solvents.[2]

This guide analyzes these differences through the lens of electronic profiling, synthetic utility, and validated experimental protocols.

Part 1: Structural & Electronic Landscape[1]

To understand the reactivity differences, one must visualize the spatial and electronic environment of the quinoline ring.

The "Peri-Effect" (The Critical Differentiator)

In the 5-CHO isomer, the carbonyl oxygen is spatially forced into the vicinity of the proton at position 4 (H4). This is known as the peri-effect (analogous to the 1,8-interaction in naphthalene).

  • This compound: The aldehyde is locked in a specific conformation to minimize repulsion with H4.[1][2] This reduces the rotational freedom of the formyl group and shields the carbonyl carbon from nucleophilic attack.

  • 3-Bromoquinoline-6-carbaldehyde: The aldehyde occupies a "para-like" position relative to the ring fusion, free from steric clash.[1][2] It is fully accessible to nucleophiles.

Visualization: Steric & Electronic Map

The following diagram illustrates the steric clash in the 5-isomer versus the open architecture of the 6-isomer.

QuinolineComparisoncluster_5isoThis compound(Sterically Congested)cluster_6iso3-Bromoquinoline-6-carbaldehyde(Sterically Accessible)node55-CHO IsomerperiPeri-Effect (H4 ↔ CHO)Steric Repulsionnode5->perireact5Reduced CarbonylElectrophilicityperi->react5Causesreact6High CarbonylReactivityreact5->react6vsnode66-CHO IsomeropenUnencumberedRotationnode6->openopen->react6Allows

Figure 1: Structural logic flow demonstrating the impact of the peri-effect on the 5-isomer compared to the open 6-isomer.

Part 2: Comparative Reactivity Analysis

Module 1: C3-Bromine Cross-Coupling (Suzuki-Miyaura)

The C3 position in quinoline is electronically similar to a pyridine C3.[1] It is activated for oxidative addition but less so than C2 or C4.

Feature5-CHO Isomer6-CHO IsomerExperimental Implication
Electronic Bias Inductive withdrawal by CHO is closer to the ring fusion.[1][2]Inductive withdrawal is further distributed.Similar oxidative addition rates. The CHO position has a marginal effect on the C3-Br bond insertion.[1]
Solubility Often lower due to crystal packing symmetry disruption.[1]Generally higher in Toluene/Dioxane.5-CHO requires higher solvent volumes or more polar co-solvents (DMF/DMAc) to maintain homogeneity.[1][2]
Ligand Choice Standard phosphines (PPh3) work, but bulky ligands may clash if the ring twists.Accommodates bulky ligands (e.g., XPhos, SPhos) easily.[2]6-CHO is more robust across a wider screen of catalytic systems.[1]
Module 2: Aldehyde Condensation (Reductive Amination / Knoevenagel)

This is where the performance gap widens significantly.[1]

  • 6-CHO: Reacts rapidly with amines to form imines.[1] Standard conditions (MeOH, RT) usually suffice.

  • 5-CHO: The steric bulk of H4 retards nucleophilic attack.[1] Formation of the tetrahedral intermediate is energetically costlier.[1] Requires forcing conditions (Heat, Ti(OiPr)4 additive, or molecular sieves) to drive equilibrium.

Part 3: Experimental Protocols (Self-Validating)

These protocols are designed with built-in "checkpoints" to ensure reaction integrity.

Protocol A: Optimized Suzuki Coupling (Applicable to Both)

Target: Coupling phenylboronic acid to the C3 position.

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl2[1][2][3]·DCM (0.03 equiv) - Chosen for resistance to oxidation.[1][2]

  • K2CO3 (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Workflow:

  • Degassing (Checkpoint 1): Charge solid reagents into a reaction vial. Seal and purge with Argon for 5 minutes. Failure to degas will result in homocoupling of the boronic acid (detected as biphenyl spot on TLC).

  • Solvation: Add sparged solvents via syringe.[1]

  • Reaction: Heat to 90°C for 4 hours.

  • Monitoring (Checkpoint 2):

    • 6-CHO: Expect full conversion by 2 hours. TLC (Hex/EtOAc 7:3) shows a bright blue fluorescent spot (extended conjugation).[2]

    • 5-CHO: May require 4-6 hours.[1][2] If conversion stalls, add 0.01 equiv fresh catalyst.[2]

  • Workup: Filter through Celite (removes Pd black), partition with EtOAc/Brine.[1] Dry over Na2SO4.[4]

Protocol B: Differential Reductive Amination

Target: Converting the aldehyde to a secondary amine with Morpholine.

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)[1][2]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1][2]

  • Acetic Acid (1.0 equiv)[1][2]

  • DCM (Dichloromethane)[1][2]

Workflow Variations:

Step6-CHO Protocol (Standard)5-CHO Protocol (Forced)
Imine Formation Mix Aldehyde + Amine + AcOH in DCM.[1][2] Stir 30 min at RT.Mix Aldehyde + Amine in DCE (Dichloroethane) . Add Ti(OiPr)4 (1.5 equiv) . Stir 2 hrs at 60°C.
Reduction Add STAB at RT. Stir 2 hrs.Cool to RT. Add STAB. Stir overnight.
Quench Sat. NaHCO3.1N NaOH (Required to break Titanium-amine complexes).[1]
Observation Clean conversion.Potential for unreacted aldehyde; requires rigorous chromatography.

Part 4: Decision Matrix

Use the following logic flow to select the correct isomer for your campaign:

DecisionMatrixstartSelect Isomerq1Is the aldehyde the final targetor a linker?start->q1pathAAldehyde is a Linker(e.g., to an amine)q1->pathApathBAldehyde is the Target(e.g., covalent warhead)q1->pathBrec6Choose 6-CHO(Faster kinetics, easier purification)pathA->rec6Preferredrec5Choose 5-CHO(Only if SAR demands this specific vector)pathA->rec5High DifficultypathB->rec6StandardpathB->rec5If reduced reactivityis desired (selectivity)

Figure 2: Decision matrix for selecting the appropriate isomer based on synthetic goals.

References

  • Vilsmeier-Haack Formylation of Quinolines: Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][5][6] Tetrahedron Letters. Relevance: Establishes the foundational chemistry for installing aldehydes on activated quinoline rings, noting the regioselectivity differences between positions. [2]

  • Peri-Interaction in Aromatic Systems: Reza, A. I., Iwai, K., & Nishiwaki, N. (2023). A Study of the Correlation between the Bulkiness of the peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. Relevance: Provides the physical organic basis for the steric clash at the 4,5-position (peri-position), validating the reduced reactivity of the 5-CHO isomer. [1]

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Relevance: The authoritative review on the mechanism of Suzuki coupling, supporting the protocol choices (Base, Pd source) for electron-deficient heteroaryl halides.

  • Quinoline-3-carbaldehyde Reactivity: Desai, N. C., et al. (2016).[1] Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Relevance: Demonstrates the utility of quinoline carbaldehydes in synthesizing downstream heterocycles, highlighting the typical reaction times and yields for the 3-formyl moiety.

  • 3-Bromoquinoline Applications: BenchChem Technical Guide. (2025).[4][5][7][8][9] An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Relevance: Provides context on the solubility and handling of 3-bromoquinoline derivatives in drug discovery workflows.

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-Bromoquinoline-5-carbaldehyde. In the absence of direct experimental spectra for this specific compound in publicly available literature, this document leverages a comparative approach. By examining the spectral data of closely related analogues—quinoline, 3-bromoquinoline, and quinoline-5-carbaldehyde—we can construct a robust, predictive model of its spectroscopic behavior. This analysis is crucial for researchers in drug discovery, materials science, and organic synthesis who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and reaction monitoring.

Introduction: The Quinoline Chromophore and its Derivatives

The quinoline ring system is a fundamental scaffold in medicinal chemistry and materials science, known for its potent biological activities and unique photophysical properties.[1] The UV-Vis spectrum of quinoline is characterized by distinct absorption bands arising from π-π* and n-π* electronic transitions within the aromatic system.[2] The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the quinoline core.

The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 5-position, as in this compound, is expected to significantly modulate the electronic properties of the parent quinoline chromophore. The bromo group, being an electron-withdrawing group with potential for lone pair donation (a +M/-I effect), and the strongly electron-withdrawing carbaldehyde group (-M/-I effect) will influence the energy of the molecular orbitals, leading to predictable shifts in the absorption maxima (λmax).

Theoretical Framework: Electronic Transitions in Substituted Quinolines

The UV-Vis absorption spectra of quinoline and its derivatives are primarily governed by two types of electronic transitions:

  • π-π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In quinoline, multiple π-π* bands are observed, often labeled as α, p, and β bands, analogous to the nomenclature for polycyclic aromatic hydrocarbons.

  • n-π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are often sensitive to solvent polarity and may be obscured by the more intense π-π* bands.

Substituents alter the spectrum by perturbing the energy levels of the ground and excited states. Electron-withdrawing groups, such as the carbaldehyde, can extend the conjugation of the π-system, typically causing a bathochromic shift (red shift) to longer wavelengths. Halogens like bromine can induce both bathochromic shifts and changes in the fine vibrational structure of the absorption bands.

Comparative Spectral Analysis

To predict the UV-Vis absorption characteristics of this compound, we will analyze the spectra of its constituent parts and a key isomer.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Key Observations & Inferences
Quinoline Ethanol226, 277, 31336300, 3630, 2880The parent chromophore exhibits three main absorption bands corresponding to π-π* transitions.
3-Bromoquinoline Not specifiedNot specifiedNot specifiedThe bromo substituent at the 3-position is expected to cause a slight bathochromic shift of the quinoline bands due to its electronic influence.
Quinoline-5-carbaldehyde Not specifiedNot specifiedNot specifiedThe carbaldehyde group at the 5-position, being a strong electron-withdrawing group, will likely cause a significant bathochromic shift and potentially introduce a distinct n-π* transition band. Theoretical studies on related quinoline-carboxaldehydes support the existence of multiple conformers which could influence the spectral features.[3]
Predicted: this compound Non-polar & Polar~320-350-A cumulative bathochromic shift is anticipated due to the combined electronic effects of both the bromo and carbaldehyde substituents. The n-π* transition of the carbonyl group may be observable as a weak shoulder at longer wavelengths, particularly in non-polar solvents.

Rationale for Prediction: The combined electron-withdrawing nature of the bromo and carbaldehyde groups is expected to lower the energy gap between the HOMO and LUMO of the quinoline system, resulting in a shift of the primary π-π* absorption band to a longer wavelength compared to either monosubstituted derivative.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism.[4] This is particularly pronounced for molecules containing heteroatoms and polar functional groups, such as this compound.

  • π-π* Transitions: Increasing solvent polarity generally leads to a small bathochromic (red) shift for π-π* transitions. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

  • n-π* Transitions: For n-π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n-π* transition.

Therefore, when analyzing this compound, one would expect to see a red shift of the main absorption bands and a blue shift of the weak n-π* shoulder as the solvent is changed from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol).

Experimental Protocol for UV-Vis Analysis

This section outlines a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound and similar quinoline derivatives.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the target compound in solvents of varying polarity.

Materials and Instrumentation:

  • This compound (or appropriate analogue)

  • Spectrophotometric grade solvents (e.g., Hexane, Dichloromethane, Ethanol)

  • Calibrated UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-2 mg) of the compound.

    • Dissolve the compound in a known volume (e.g., 10 mL) of the chosen solvent to prepare a stock solution of known concentration.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to obtain a series of working solutions with concentrations that result in an absorbance reading between 0.2 and 1.0 AU.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Baseline Correction:

    • Fill a cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a second cuvette with the working solution and then fill it.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) for each absorption maximum.

  • Solvent Effect Analysis:

    • Repeat steps 1-6 for each solvent of interest to observe any solvatochromic shifts.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Predicted Electronic Transitions

The expected electronic transitions for this compound can be visualized as excitations between molecular orbitals. The presence of the electron-withdrawing groups will likely lower the energy of the LUMO, contributing to the bathochromic shift.

G HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π-π* transition (High Intensity) n_orbital n (Nitrogen lone pair) n_orbital->LUMO n-π* transition (Low Intensity)

Caption: Key Electronic Transitions in this compound.

Conclusion and Future Work

This guide provides a predictive framework for understanding the UV-Vis absorption characteristics of this compound based on a comparative analysis of its structural analogues. The compound is expected to exhibit a primary π-π* absorption band at a longer wavelength than quinoline, 3-bromoquinoline, or quinoline-5-carbaldehyde, with a potential for observable solvatochromism. The outlined experimental protocol provides a clear path for the empirical validation of these predictions.

Future experimental work should focus on synthesizing this compound and systematically measuring its UV-Vis spectra in a range of solvents to confirm the predicted λmax values and solvatochromic shifts.[5] Such data would be a valuable contribution to the spectroscopic database of quinoline derivatives and aid in the rational design of new molecules with tailored photophysical properties.

References

  • This is a placeholder for a relevant reference that would be cited
  • synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2 - Semantic Scholar . (2018, November 21). Retrieved from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives . (2025, October 17). ResearchGate. Retrieved from [Link]

  • Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies | Request PDF . (2025, August 9). ResearchGate. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate . Retrieved from [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives . (2004, July 23). The Journal of Organic Chemistry. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Bromoquinoline-5-carbaldehyde

[1]

Executive Summary & Immediate Action

3-Bromoquinoline-5-carbaldehyde is a halogenated nitrogen heterocycle with a reactive aldehyde handle.[1][2] Proper disposal is strictly regulated due to its potential for aquatic toxicity and the generation of hydrobromic acid (HBr) and nitrogen oxides (NOx) upon combustion.[1]

Core Directive:

  • NEVER dispose of this compound down the drain.[1]

  • ALWAYS segregate as Halogenated Organic Waste .[1]

  • AVOID mixing with strong oxidizers (e.g., nitric acid, piranha solution) or strong bases, as the aldehyde group can undergo uncontrolled oxidation or polymerization.[3]

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand its dual nature: the stability of the quinoline ring and the reactivity of the aldehyde and bromine substituents.[3][1]

PropertyDescriptionOperational Implication
Chemical Structure Quinoline ring, Br at C3, CHO at C5Nitrogen-containing halogenated waste.[3][1]
Reactivity Aldehyde (C-5)Air-sensitive; oxidizes to carboxylic acid over time.[1]
Stability Light-sensitiveStore in amber vials; protect waste streams from direct sunlight.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Waste Stream Halogenated Organic Requires high-temp incineration with acid scrubbing.[1]

Expert Insight: While specific CAS numbers may vary by isomer availability (e.g., 3-bromoquinoline-6-carbaldehyde is often cited as CAS 860757-84-2), the 5-carbaldehyde isomer shares the same toxicology and disposal profile.[3][1] Treat it as a "Halogenated Aromatic Aldehyde."

Pre-Disposal Stabilization

Before disposal, assess the state of the chemical.[3][1]

  • Oxidation Check: If the compound has been stored improperly, it may have oxidized to 3-bromoquinoline-5-carboxylic acid .[1] This appears as a white/off-white crust.[1]

    • Action: This does not change the disposal method (Halogenated Solid), but be aware the material is now acidic.[3]

  • Quenching (Optional but Recommended for Large Quantities):

    • If disposing of >10g of pure aldehyde, consider chemically quenching the aldehyde functionality to reduce reactivity in the waste drum.[3][1]

    • Method: Dilute in a compatible solvent (e.g., Dichloromethane) and wash with a dilute Sodium Bisulfite (

      
      ) solution.[3] This forms a bisulfite adduct, reducing volatility and reactivity.[3]
      

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf chemicals, recrystallization solids, or spill cleanup residues.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Constituents: "this compound (Solid)"[3][1]

    • Hazard Checkbox: Toxic, Irritant.[3][5]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][2][5]

  • Sealing: Seal tightly. If the cap is cracked, replace it.[3]

  • Secondary Containment: Place the jar into a clear plastic bag or secondary bin labeled "Halogenated Solids."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC effluents, reaction solvents, or dissolved waste.[3]

  • Segregation: Ensure the waste stream is designated Halogenated Organic Solvents .

    • Why? Non-halogenated waste (e.g., Acetone, Methanol) is often used for fuel blending.[3] The presence of Bromine (Br) poisons the catalysts used in fuel blending and corrodes standard incinerators.[1] It requires specific high-temperature incineration (

      
      ).[1]
      
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Peroxides, Nitric Acid).[1]

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 10), neutralize to pH 5–9 before adding to the central solvent drum to prevent drum corrosion or exothermic reactions.[1]

  • Log Entry: Record the volume and concentration on the waste manifest.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[1]

  • Defacing: Cross out the original label and mark "Empty."[1]

  • Disposal: Discard the glass in the "Broken/Laboratory Glass" bin (unless local regulations require treating it as hazardous debris).

Visualizing the Workflow

Diagram 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.[1]

DisposalLogicStartStart: Waste Identification(this compound)StateCheckWhat is the physical state?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackPack in HDPE/Glass JarLabel: 'Toxic Solid'Solid->SolidPackSolventCheckDoes solvent containHalogens (DCM, Chloroform)?Liquid->SolventCheckHaloStreamStream: Halogenated Organic Waste(Incineration w/ Scrubber)SolidPack->HaloStreamFinal DestinationSolventCheck->HaloStreamYesNonHaloStreamStream: Non-Halogenated Waste(Fuel Blending)SolventCheck->NonHaloStreamNo (Normally)CorrectionSTOP: Add to Halogenated Stream(Bromine content overrides solvent)NonHaloStream->CorrectionTrace Br present?Correction->HaloStream

Caption: Decision matrix prioritizing the halogen content (Bromine) as the primary factor for waste stream selection.

Emergency Response: Spill Management

In the event of a spill, speed and containment are critical to prevent respiratory exposure and drain contamination.[3]

Diagram 2: Spill Cleanup Protocol

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Spill->PPEVent2. Ventilation(Open Fume Hoods, Evacuate Area)PPE->VentTypeSpill Type?Vent->TypePowderDry PowderType->PowderLiquidLiquid SolutionType->LiquidSweepWet Sweep Method(Avoid Dust)Powder->SweepAbsorbAbsorb with Vermiculiteor SandLiquid->AbsorbBagDouble Bag / Seal in JarSweep->BagAbsorb->BagLabelLabel: 'Hazardous Waste Debris'Bag->Label

Caption: Step-by-step workflow for containing and cleaning spills to minimize exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline, 3-bromo- (Analogous Structure). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]

  • Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][1]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local government regulations before disposal.

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 3-Bromoquinoline-5-carbaldehyde. As a halogenated quinoline derivative, this compound requires stringent handling procedures to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical hygiene and risk mitigation.

Hazard Assessment: A Proactive Stance on Safety

While comprehensive toxicological data for this compound is not fully established, its structural motifs—a quinoline core, a bromine substituent, and an aldehyde functional group—necessitate that it be handled as a hazardous substance.[1] The safety profile is therefore inferred from analogous compounds, mandating a high degree of caution.

The quinoline scaffold itself is associated with potential health risks, including liver and kidney toxicity, and is classified by some agencies as a potential mutagen and carcinogen.[2][3][4] Halogenated aromatic compounds and aldehydes frequently exhibit irritant properties. Safety data sheets (SDS) for structurally similar chemicals consistently highlight several key hazards that must be assumed for this compound.[5][6][7]

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationDescriptionRationale & Representative Citations
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.Based on data for 3-Bromoquinoline and other analogs.[5][7][8]
Skin Corrosion/Irritation Category 2: Causes skin irritation.A consistent classification across bromoquinoline and quinoline aldehyde derivatives.[6][9]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.Direct contact can lead to significant eye damage.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.Inhalation of vapors or aerosols can irritate the respiratory tract.[5][6][9]
Long-Term Health Hazards Suspected Carcinogen/MutagenThe parent quinoline structure is associated with these long-term risks.[3][4]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any personal protective equipment (PPE) is selected, more effective control measures must be implemented. PPE is the last line of defense, intended to protect against residual risks that cannot be eliminated through engineering or administrative controls.

Engineering Controls: Your Primary Barrier

The single most critical engineering control for handling this compound is a certified chemical fume hood .[5][10][11] All weighing, transfers, reaction setups, and work-ups must be performed within the fume hood. This is non-negotiable.

  • Causality: A fume hood provides constant negative pressure, drawing potentially harmful vapors and aerosols away from the operator's breathing zone, thereby minimizing inhalation exposure—the most direct route for systemic toxicity.[1][5]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop and strictly follow a laboratory-specific SOP for working with this compound.[12]

  • Designated Area: Designate a specific area within the fume hood for working with this chemical to prevent cross-contamination.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.[13]

Mandatory Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.[14][15]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[12]

  • Required for Handling: When handling this compound in any capacity, chemical splash goggles are mandatory.[5] Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.

  • Recommended for High-Risk Operations: For procedures involving larger quantities (>50 mL) or a significant risk of splashing (e.g., transfers, extractions), a full-face shield worn over chemical splash goggles is required.[11]

Hand Protection: The Critical Interface

No single glove material protects against all chemicals.[16] For this compound, which combines an aromatic halogenated structure with an aldehyde, glove selection is critical.

  • Causality: The primary risk is skin irritation and potential dermal absorption.[5] Gloves must be resistant to permeation and degradation by the chemical. Always inspect gloves for any signs of damage before use.[7]

Table 2: Glove Selection Guide for this compound

Glove MaterialRecommended UseRationale & Representative Citations
Nitrile Incidental Contact Only: Suitable for brief, low-risk tasks where splashes are unlikely.Provides a good barrier against dry chemicals and general splashes but offers limited protection against many organic solvents and aldehydes.[12][16]
Neoprene General Handling: A robust choice for general laboratory work with this compound.Offers good resistance to acids, bases, alcohols, and many organic compounds.[15][17]
Butyl Rubber Extended Contact / High-Risk Operations: The preferred choice for handling concentrated solutions, performing extractions, or during prolonged procedures.Provides excellent resistance to aldehydes, ketones, esters, and halogenated hydrocarbons.[17]

Protocol for Glove Use:

  • Selection: Choose the appropriate glove material based on the task (see Table 2).

  • Inspection: Before donning, visually inspect gloves for tears, pinholes, or discoloration.

  • Donning: Don gloves over clean, dry hands.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves immediately in the designated solid hazardous waste container. Never reuse disposable gloves.[12]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

Body Protection
  • Laboratory Coat: A long-sleeved, buttoned lab coat is mandatory. Cotton or flame-retardant materials are recommended.[12][16] The coat must be kept clean and replaced immediately if significant contamination occurs.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash hazard, a butyl rubber or neoprene apron should be worn over the lab coat.[11][12][16]

Respiratory Protection

As stated, a chemical fume hood is the primary method of respiratory protection. A respirator should only be necessary in emergency situations, such as a large spill or ventilation failure.

  • Emergency Use: If respiratory protection is required, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor/acid gas (ABEK-type) cartridge is appropriate.[11][18]

  • Regulatory Compliance: Use of respirators requires enrollment in a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA and other regulatory bodies.[16][19]

Operational and Disposal Plans

A safe experiment begins before the vial is opened and ends only after all waste is properly managed.

Safe Handling Workflow

G cluster_prep 1. Pre-Use Preparation cluster_handling 2. Chemical Handling (In Fume Hood) cluster_cleanup 3. Post-Use Cleanup & Disposal A Verify Fume Hood Certification & Function B Assemble All Necessary Apparatus & Reagents A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Weigh/Measure Compound Using Secondary Containment C->D Begin Work E Perform Chemical Transfer or Reaction Setup D->E F Segregate Waste at Point of Generation E->F G Decontaminate Glassware & Work Surface in Fume Hood F->G Complete Work H Securely Cap & Label Waste Containers G->H I Doff PPE in Correct Order (Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

Disposal Plan
  • Classification: All waste contaminated with this compound must be treated as halogenated organic hazardous waste .[20]

  • Segregation:

    • Liquid Waste: Collect all liquid residues, reaction mixtures, and solvent rinses in a designated, compatible (glass or HDPE), and clearly labeled container.[11]

    • Solid Waste: Collect all contaminated gloves, paper towels, weigh boats, and other solid materials in a separate, clearly labeled container.[11]

  • Labeling: Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[20]

  • Storage and Disposal: Keep waste containers tightly sealed and store them in a designated satellite accumulation area. Arrange for disposal through your institution's EHS department. Under no circumstances should this chemical or its waste be disposed of down the drain. [13][20]

References

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. [Link]

  • OSHA Glove Selection Chart. University of South Carolina Environmental Health and Safety. [Link]

  • Chapter 3 - Personal Protective Equipment. University of Alabama at Birmingham Environment, Health and Safety. [Link]

  • SAFETY DATA SHEET: 3-Bromoquinoline. Thermo Fisher Scientific. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • SAFETY DATA SHEET: 5-Bromoquinoline. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET: 3-Bromoquinoline. Fisher Scientific. [Link]

  • SAFETY DATA SHEET: Quinoline-3-carbaldehyde. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET: ISO BUTYL QUINOLINE. Givaudan. [Link]

  • Hazardous Substance Fact Sheet: Quinoline. New Jersey Department of Health. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Substance Information: Quinolin-8-ol. European Chemicals Agency (ECHA). [Link]

  • 40 CFR 721.10944 -- Substituted quinoline derivative (generic). Electronic Code of Federal Regulations (eCFR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.